molecular formula C10H5F11O2 B1362281 Perfluorocyclohexylmethyl acrylate CAS No. 40677-94-9

Perfluorocyclohexylmethyl acrylate

カタログ番号: B1362281
CAS番号: 40677-94-9
分子量: 366.13 g/mol
InChIキー: OZGWOALFBHODRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9) is a fluorinated acrylic ester monomer with the molecular formula C 10 H 5 F 11 O 2 and a molecular weight of 366.13 g/mol . This compound is characterized by an undecafluorocyclohexyl group attached to a methyl acrylate backbone, which is represented by the canonical SMILES string C=CC(=O)OCC1(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C1(F)F . It is supplied as a colorless liquid that is sparingly soluble in water and stabilized with inhibitors such as 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization during transport and storage . The primary value of this monomer lies in its incorporation into polymers to impart the well-known properties of perfluoroalkyl groups, such as high thermal stability, chemical resistance, and low surface energy. These properties make it a compound of interest for developing advanced materials in various fields, including specialty coatings and pharmaceutical research . Researchers utilize it to create polymers with potential applications in surfaces that require hydrophobicity, oleophobicity, or specific optical characteristics. Handling this material requires appropriate safety precautions. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection, and should only handle the product in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

特性

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWOALFBHODRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379782
Record name (Perfluorocyclohexyl)methyl prop-2-enoate
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Molecular Weight

366.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40677-94-9
Record name (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=40677-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Perfluorocyclohexyl)methyl prop-2-enoate
Source EPA DSSTox
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Foundational & Exploratory

An In-Depth Technical Guide to Perfluorocyclohexylmethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers, derived from monomers such as Perfluorocyclohexylmethyl Acrylate, possess a unique combination of properties not found in their non-fluorinated counterparts. The incorporation of fluorine atoms imparts high thermal stability, chemical resistance, low surface energy, and unique optical properties.[1] These characteristics make them highly desirable for a range of specialized applications, from advanced coatings to biomedical devices and drug delivery systems.[1][2] In the realm of drug development, the hydrophobicity and biocompatibility of fluorinated polymers can be leveraged to create novel drug carriers, including nanoparticles and transdermal patches, offering controlled release and targeted delivery of therapeutic agents.[2][3]

Core Molecular Characteristics

A thorough understanding of the fundamental molecular properties of Perfluorocyclohexylmethyl Acrylate is essential for its effective application.

Molecular Weight and Formula

The precise molecular weight of Perfluorocyclohexylmethyl Acrylate is a critical parameter for stoichiometric calculations in polymerization reactions and for the characterization of resulting polymers.

PropertyValueSource
Molecular Weight 366.13 g/mol [4]
Molecular Formula C₁₀H₅F₁₁O₂[4]
CAS Number 40677-94-9[4]

This high degree of fluorination is central to the monomer's characteristic properties.

Physicochemical Properties

The physical and chemical properties of Perfluorocyclohexylmethyl Acrylate dictate its handling, processing, and performance in various applications.

PropertyValueSource
Boiling Point 197.8°C[4]
Density 1.57 g/cm³[4]
Flash Point 71.7°C[4]
Appearance Colorless Liquid[5]

Synthesis and Polymerization

The synthesis of polymers from Perfluorocyclohexylmethyl Acrylate can be achieved through various polymerization techniques, with free radical polymerization being a common method.[1] The choice of initiator, solvent, and reaction conditions plays a crucial role in determining the molecular weight, structure, and properties of the final polymer.

Illustrative Polymerization Workflow

The following diagram outlines a general workflow for the free-radical polymerization of Perfluorocyclohexylmethyl Acrylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Perfluorocyclohexylmethyl Acrylate Monomer ReactionVessel Inert Atmosphere Reactor (Nitrogen or Argon) Monomer->ReactionVessel Initiator Radical Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Heating Controlled Heating (e.g., 70-80°C) ReactionVessel->Heating Initiation & Propagation Precipitation Precipitation in Non-solvent (e.g., Methanol) Heating->Precipitation Polymer Solution Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Molecular Weight) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR DSC DSC/TGA (Thermal Properties) Drying->DSC

Caption: Generalized workflow for the free-radical polymerization of Perfluorocyclohexylmethyl Acrylate.

Applications in Drug Development and Material Science

The unique properties of poly(Perfluorocyclohexylmethyl Acrylate) and its copolymers make them valuable in several advanced applications.

Drug Delivery Systems

The hydrophobicity and lipophobicity of fluorinated polymers can be harnessed to create specialized drug delivery vehicles.[2] For instance, nanoparticles formulated from these polymers can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[2] Furthermore, these materials are being explored for transdermal drug delivery systems, where they can influence the skin permeability of the loaded drug.[3]

Advanced Coatings and Materials

The low surface energy of fluorinated polymers leads to surfaces with excellent water and oil repellency.[6] This property is highly sought after for creating superhydrophobic coatings. Additionally, the thermal and chemical resistance of these polymers makes them suitable for applications in harsh environments.[1]

Safety and Handling

Perfluorocyclohexylmethyl Acrylate is classified as an irritant.[4] It may cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[7]

Storage: Store in a cool, dry place, away from heat and sources of ignition.[4] It is recommended to store at temperatures not exceeding 8°C.[4]

Conclusion

Perfluorocyclohexylmethyl Acrylate is a versatile fluorinated monomer with a unique set of properties that make it a valuable building block for advanced polymers. Its high molecular weight, coupled with its thermal and chemical stability, opens up a wide range of applications, particularly in the fields of drug delivery and material science. As research in these areas continues to advance, the demand for specialized monomers like Perfluorocyclohexylmethyl Acrylate is expected to grow, driving further innovation in the development of high-performance materials.

References

  • National Institutes of Health (NIH). Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment - PMC. [Link]

  • Carl ROTH. Safety Data Sheet: (Perfluorohexyl)ethyl Acrylate. [Link]

  • ResearchGate. Fluorinated Poly(meth)acrylate: Synthesis and properties. [Link]

  • ResearchGate. Novel Methacrylate-Based Multilayer Nanofilms with Incorporated FePt-Based Nanoparticles and the Anticancer Drug 5-Fluorouracil for Skin Cancer Treatment. [Link]

  • PubChem. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate. [Link]

  • National Institutes of Health (NIH). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

  • PubChem. (Perfluorocyclohexyl)methyl methacrylate. [Link]

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  • PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. [Link]

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  • ResearchGate. (PDF) Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

  • MDPI. Flexible Coatings Facilitate pH-Targeted Drug Release via Self-Unfolding Foils: Applications for Oral Drug Delivery. [Link]

  • PubChem. Perfluorohexylethyl acrylate. [Link]

  • MDPI. Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. [Link]

  • ResearchGate. Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. [Link]

  • ResearchGate. (PDF) Synthesis of Poly (Methyl Methacrylate-Co-Butyl Acrylate)/Perfluorosilyl Methacrylate Core–Shell Nanoparticles: Novel Approach for Optimization of Coating Process. [Link]

  • Chemsrc. 1H,1H,2H,2H-Perfluorooctyl acrylate | CAS#:17527-29-6. [Link]

Sources

Perfluorocyclohexylmethyl acrylate synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Perfluorocyclohexylmethyl Acrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of perfluorocyclohexylmethyl acrylate, a fluorinated monomer of significant interest in materials science. The incorporation of the perfluorocyclohexyl moiety imparts unique properties to polymers, including low surface energy, high thermal stability, chemical resistance, and a low refractive index.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical grounding and practical, field-proven insights into the synthetic process.

Strategic Overview of the Synthesis Pathway

The most direct and efficient route to perfluorocyclohexylmethyl acrylate is the esterification of (perfluorocyclohexyl)methanol with an activated acrylic acid derivative. While direct esterification with acrylic acid is possible, it is an equilibrium-limited reaction requiring harsh conditions. A superior and more common laboratory and industrial approach involves the use of acryloyl chloride, which reacts irreversibly and under mild conditions to produce the desired ester in high yield.

The core transformation relies on a nucleophilic acyl substitution mechanism. The hydroxyl group of (perfluorocyclohexyl)methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is facilitated by a non-nucleophilic base, typically a tertiary amine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]

Diagram of the Core Synthesis Reaction

Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup 1. Inert Setup (Flame-dry, N₂ atm) Charge 2. Charge Reactants (PFCHM, TEA, DCM) Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add 4. Add Acryloyl Chloride (Dropwise) Cool->Add React 5. React at RT Add->React Filter 6. Filtration (Remove TEA·HCl salt) React->Filter Crude Mixture Extract 7. Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, Brine) Filter->Extract Dry 8. Dry Organic Phase (MgSO₄) Extract->Dry Concentrate 9. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 10. Purification (Vacuum Distillation) Concentrate->Purify Crude Product Characterize 11. Characterization (NMR, FTIR, MS) Purify->Characterize Product Final Product: Perfluorocyclohexylmethyl Acrylate Characterize->Product

Sources

A Comprehensive Spectroscopic Guide to Perfluorocyclohexylmethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic properties of perfluorocyclohexylmethyl acrylate (CAS 40677-94-9), a key monomer in the development of advanced fluorinated polymers. Designed for researchers, scientists, and professionals in drug development and material science, this document offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and elucidating the structure-property relationships of polymers derived from this monomer.

Introduction: The Significance of Perfluorocyclohexylmethyl Acrylate

Perfluorocyclohexylmethyl acrylate is a specialized monomer valued for the unique properties it imparts to polymers, including high thermal stability, chemical resistance, low refractive index, and low surface energy. These characteristics are highly desirable in a range of applications, from advanced coatings and optical fibers to biomedical devices. The molecular formula of perfluorocyclohexylmethyl acrylate is C₁₀H₅F₁₁O₂[1].

The precise characterization of this monomer is paramount to ensure the synthesis of polymers with predictable and reproducible properties. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the expected spectroscopic data for perfluorocyclohexylmethyl acrylate, drawing upon established principles and comparative data from analogous molecules.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic output. The following diagram illustrates the structure of perfluorocyclohexylmethyl acrylate and the numbering convention used for the subsequent spectroscopic analysis.

G cluster_0 Perfluorocyclohexylmethyl Acrylate cluster_1 Perfluorocyclohexyl Ring C1 C2 C1->C2 C3 C2->C3 C4 C⁴ C3->C4 C5 C⁵ C4->C5 C6 C⁶ C5->C6 C6->C1 C7 C⁷ C7->C1 H4 H⁴ C7->H4 H5 H⁵ C7->H5 C8 C⁸ C9 C⁹ C8->C9 O1 C8->O1 = O2 C8->O2 C10 C¹⁰ C9->C10 H3 C9->H3 H1 C10->H1 H2 C10->H2 O2->C7

Caption: Molecular structure of perfluorocyclohexylmethyl acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the fluorine environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of perfluorocyclohexylmethyl acrylate is expected to be relatively simple, with signals corresponding to the vinyl protons of the acrylate group and the methylene protons adjacent to the perfluorocyclohexyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H¹, H² (CH₂=)5.8 - 6.5dd, ddJ(H¹,H³) ≈ 17.3, J(H²,H³) ≈ 10.4, J(H¹,H²) ≈ 1.5The diastereotopic vinyl protons will appear as doublets of doublets due to geminal and cis/trans coupling to H³. Data from analogous acrylates like cyclohexyl acrylate show similar patterns[2].
H³ (-CH=)5.9 - 6.2ddJ(H¹,H³) ≈ 17.3, J(H²,H³) ≈ 10.4This vinyl proton will be split by both H¹ and H², resulting in a doublet of doublets. Similar values are seen for acrylic acid[3].
H⁴, H⁵ (-CH₂-)~4.4t³J(H-F) ≈ 13The methylene protons adjacent to the perfluorocyclohexyl ring will be deshielded by the electronegative fluorine atoms and the ester oxygen. They are expected to show coupling to the adjacent fluorine atoms, resulting in a triplet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C⁸ (C=O)~165The carbonyl carbon of the acrylate group is expected in this region, typical for α,β-unsaturated esters[4].
C⁹ (=CH)~128The β-vinyl carbon is deshielded compared to the α-carbon.
C¹⁰ (=CH₂)~131The α-vinyl carbon.
C⁷ (-CH₂-)~60The methylene carbon is deshielded by the adjacent oxygen and the perfluorinated ring.
C¹-C⁶ (Perfluorocyclohexyl)105 - 120Carbons bonded to fluorine atoms exhibit large chemical shifts in this range. The exact shifts will depend on the number of attached fluorine atoms and their stereochemical relationship.
¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing the fluorinated portion of the molecule. The spectrum is expected to be complex due to the numerous inequivalent fluorine atoms and F-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

Fluorine AtomsPredicted Chemical Shift (δ, ppm vs. CFCl₃)Rationale
-CF₂--110 to -140The chemical shifts of difluoromethylene groups in a cyclic system typically fall within this range[5]. Multiple signals are expected due to the different chemical environments.
-CF--170 to -190The single fluorine on the carbon attached to the methylene group will have a distinct chemical shift.

The spectrum will likely show complex multiplets due to geminal and vicinal F-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityRationale
C=O (Ester)~1735StrongThe carbonyl stretch of the α,β-unsaturated ester is a prominent feature.
C=C (Alkene)~1637MediumThe stretching vibration of the carbon-carbon double bond of the acrylate group.
C-O (Ester)1250 - 1150StrongThe C-O stretching vibrations of the ester group.
C-F1200 - 1000Strong, BroadThe C-F stretching vibrations of the perfluorocyclohexyl group will result in a series of strong, broad absorption bands in this region. A similar pattern is observed for other perfluorinated compounds[6].
=C-H3100 - 3000MediumThe stretching vibrations of the vinyl C-H bonds.
-C-H2980 - 2850MediumThe stretching vibrations of the methylene C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of perfluorocyclohexylmethyl acrylate is 366.13 g/mol [1][7].

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry is expected to produce a variety of fragments. The following diagram illustrates a plausible fragmentation pathway.

G mol [C₁₀H₅F₁₁O₂]⁺˙ m/z = 366 frag1 [C₇H₂F₁₁]⁺ m/z = 311 mol->frag1 Loss of C₃H₃O₂ frag2 [C₃H₃O₂]⁺ m/z = 71 mol->frag2 Loss of C₇H₂F₁₁ frag4 [C₆F₁₁]⁺ m/z = 281 frag1->frag4 Loss of CH₂ frag3 [C₂H₃]⁺ m/z = 27 frag2->frag3 Loss of CO₂

Caption: Predicted major fragmentation pathways for perfluorocyclohexylmethyl acrylate in EI-MS.

  • Molecular Ion ([M]⁺˙): A peak at m/z = 366 corresponding to the intact molecule is expected, though it may be of low intensity.

  • Loss of the Acrylate Group: Cleavage of the ester bond could lead to the formation of a [C₇H₂F₁₁]⁺ fragment at m/z = 311.

  • Formation of the Acryloyl Cation: A prominent peak at m/z = 55, corresponding to the acryloyl cation [CH₂=CHCO]⁺, is a characteristic fragment for acrylates[8][9].

  • Fragments from the Perfluorocyclohexyl Ring: The perfluorinated ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of CF₂ units. A peak corresponding to the perfluorocyclohexyl cation [C₆F₁₁]⁺ at m/z = 281 is also possible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of perfluorocyclohexylmethyl acrylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: Place a drop of the neat liquid sample directly on the ATR crystal and acquire the spectrum. This is a rapid and convenient method.

  • Transmission IR: If a higher resolution is required, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry
  • Electron Ionization (EI)-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for perfluorocyclohexylmethyl acrylate. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this important fluorinated monomer. This knowledge is critical for ensuring the quality of starting materials and for the rational design and synthesis of novel fluoropolymers with tailored properties for a wide range of advanced applications.

References

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Introduction: The Role of FTIR in Fluoropolymer Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectrum of Perfluorocyclohexylmethyl Acrylate

Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in materials science, offering rapid, non-destructive, and highly specific molecular information. For researchers and professionals in drug development and polymer chemistry, FTIR is indispensable for verifying chemical structures, identifying functional groups, and monitoring reactions involving monomers and polymers. This guide focuses on a specialized yet increasingly important monomer: perfluorocyclohexylmethyl acrylate. Its unique combination of a highly fluorinated cycloaliphatic group and a reactive acrylate moiety presents a distinct spectral signature. Understanding this signature is critical for quality control, polymerization studies, and the development of novel fluorinated materials with tailored properties such as low surface energy, hydrophobicity, and optical transparency.

This document provides a detailed exploration of the FTIR spectrum of perfluorocyclohexylmethyl acrylate. We will dissect its molecular structure to predict and interpret its vibrational modes, present a validated experimental protocol for acquiring high-quality spectra, and discuss the causality behind each analytical step, empowering the reader to not only replicate the results but also to adapt the methodology for related compounds.

Molecular Structure and Expected Vibrational Modes

To interpret an FTIR spectrum, one must first understand the molecule's structure and the bonds it contains. Perfluorocyclohexylmethyl acrylate (CAS 40677-94-9) possesses the molecular formula C₁₀H₅F₁₁O₂.[1][2] Its structure consists of three key regions, each contributing characteristic bands to the infrared spectrum:

  • The Perfluorocyclohexyl Group (C₆F₁₁-): This bulky, electron-withdrawing group is defined by a saturated carbon ring where hydrogen atoms are substituted with fluorine. The numerous carbon-fluorine bonds are expected to produce very strong and complex absorption bands.

  • The Acrylate Ester Group (-CH₂-O-C(O)-CH=CH₂): This functional core connects the fluorinated tail to the polymerizable head. It is responsible for several distinct and intense peaks, including the carbonyl stretch (C=O) and carbon-oxygen stretches (C-O).[3]

  • The Vinyl Group (CH=CH₂): This is the site of polymerization. Its C-H and C=C bonds provide unique markers for identifying the unreacted monomer.



Interpreting the FTIR Spectrum of Perfluorocyclohexylmethyl Acrylate

The FTIR spectrum is a molecular fingerprint. For perfluorocyclohexylmethyl acrylate, the key is to systematically assign the observed absorption bands to the specific vibrational modes of its functional groups. A representative spectrum of (perfluorocyclohexyl)methyl acrylate (M6) can be found in the work of researchers synthesizing low birefringence polymers.[4]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Vinyl C-H Stretches (~3100-3000 cm⁻¹): The sp² hybridized C-H bonds of the terminal vinyl group (CH=CH₂) typically absorb just above 3000 cm⁻¹.[5] These peaks are often of medium intensity and are a clear indicator of the unpolymerized acrylate functionality.

  • Aliphatic C-H Stretches (~2955-2874 cm⁻¹): The sp³ hybridized C-H bonds in the methylene bridge (-CH₂-) connecting the perfluorocyclohexyl ring to the ester oxygen give rise to symmetric and asymmetric stretching bands in this region.[6] The presence of these peaks confirms the methylene linker.

The Carbonyl (C=O) Stretching Region (~1735 cm⁻¹)

The most intense and readily identifiable peak in the spectrum of an acrylate is typically the carbonyl stretch.

  • Ester C=O Stretch (~1735 cm⁻¹): The ester carbonyl group produces a very strong and sharp absorption band. For saturated esters, this peak is typically found around 1750-1735 cm⁻¹.[7][8] Its exact position can be influenced by conjugation with the adjacent C=C bond and the strong inductive (electron-withdrawing) effect of the perfluorinated moiety, but it remains a dominant feature. The analysis of acrylate copolymers frequently uses the carbonyl peak region of 1740–1700 cm⁻¹ for quantification.[9]

The Carbon-Carbon Double Bond (C=C) Stretching Region (~1635 cm⁻¹)

The presence of the unreacted vinyl group is further confirmed by its C=C stretching vibration.

  • Vinyl C=C Stretch (~1635 cm⁻¹): This absorption is typically of medium to weak intensity. During polymerization, the intensity of this peak diminishes, making it an excellent marker for monitoring the reaction kinetics in real-time.[10]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, including the highly characteristic C-F and C-O stretches.

  • C-F Stretching Vibrations (1300-1000 cm⁻¹): This is the most defining region for any highly fluorinated compound. The C-F bonds give rise to exceptionally strong absorption bands due to the large change in dipole moment during vibration. For perfluorinated structures like PTFE, characteristic asymmetric and symmetric stretching vibrations of C-F bonds appear as distinct peaks around 1203 cm⁻¹ and 1148 cm⁻¹, respectively.[11] In perfluorocyclohexylmethyl acrylate, the multiple CF and CF₂ groups within the ring structure lead to a series of intense, overlapping bands across this range, creating a broad and complex absorption profile that is unmistakable. Studies on other fluorinated acrylates confirm that strong absorption peaks between 1245 cm⁻¹ and 1108 cm⁻¹ are attributable to CF₂ and CF₃ groups.[12]

  • C-O Stretching Vibrations (1300-1100 cm⁻¹): Esters characteristically show two C-O stretching bands.[3][13]

    • Acyl-Oxygen Stretch (C-O-C): Occurs around 1250-1150 cm⁻¹. This band results from the stretching of the C-O bond adjacent to the carbonyl group.

    • Alkyl-Oxygen Stretch (O-C-C): Found around 1150-1000 cm⁻¹. This corresponds to the stretching of the C-O bond on the alkyl side of the ester. In perfluorocyclohexylmethyl acrylate, these C-O stretching bands are often superimposed upon the much stronger C-F absorption bands, but they contribute to the overall complexity of the spectrum in this region.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for perfluorocyclohexylmethyl acrylate, their assignments, and typical wavenumber ranges.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
~3100-3000MediumC-H Stretch (sp²)Vinyl (CH=CH₂)
~2955-2874MediumC-H Stretch (sp³)Methylene (-CH₂-)
~1735Very StrongC=O StretchAcrylate Ester
~1635Medium-WeakC=C StretchVinyl (C=C)
~1410MediumC-H Bend (Scissoring)Methylene (-CH₂-)
~1300-1000Very Strong, ComplexC-F Stretches (multiple)Perfluorocyclohexyl (-CF₂, -CF)
~1250-1100Strong (Overlapped)C-O StretchesAcrylate Ester
~990-910MediumC-H Bend (Out-of-Plane)Vinyl (CH=CH₂)

Experimental Protocol: Acquiring the FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for liquids and polymer films due to its minimal sample preparation and ease of use.[14][15] This protocol ensures the acquisition of a high-quality, reproducible spectrum.

Causality in Protocol Design

The choice of ATR is deliberate; it provides excellent data for opaque or strongly absorbing liquid samples like perfluorocyclohexylmethyl acrylate without the need for dilution or preparing thin films, which can be time-consuming and introduce contaminants. A diamond or zinc selenide crystal is recommended for its chemical inertness and durability.[16] The background scan is crucial to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Install a single-reflection ATR accessory (e.g., PIKE MIRacle ATR[16]).

    • Verify the ATR crystal is clean by collecting a preliminary spectrum. If contamination (e.g., oils, solvents) is present, proceed to cleaning.

  • ATR Crystal Cleaning:

    • Clean the crystal surface with a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone).

    • Perform a final wipe with a clean, dry cloth to remove any residual solvent. The goal is a flat, featureless baseline.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Parameters: Set the spectral range to 4000–650 cm⁻¹, resolution to 4 cm⁻¹, and co-add 32 scans. These parameters offer a good balance of signal-to-noise and measurement time.

    • This background is a reference against which the sample will be measured.

  • Sample Application:

    • Place a single drop (approximately 5-10 µL) of perfluorocyclohexylmethyl acrylate directly onto the center of the ATR crystal. The sample should completely cover the crystal surface.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

    • If using an ATR with a pressure clamp, apply consistent pressure to ensure intimate contact between the liquid sample and the crystal. For a liquid, this is less critical than for a solid but ensures a consistent path length.

  • Data Processing:

    • The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.

    • If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

  • Post-Measurement Cleanup:

    • Carefully wipe the sample from the ATR crystal using a lint-free cloth.

    • Perform a final cleaning rinse with the appropriate solvent (isopropanol) as described in Step 2 to prepare the instrument for the next user.

Experimental Workflow Diagram

FTIR_ATR_Workflow Start Start Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Collect_Bkg 2. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean_Crystal->Collect_Bkg Apply_Sample 3. Apply Liquid Sample (1-2 drops) Collect_Bkg->Apply_Sample Collect_Sample 4. Collect Sample Spectrum (Same parameters as background) Apply_Sample->Collect_Sample Process_Data 5. Process Data (Ratio, ATR Correction) Collect_Sample->Process_Data Cleanup 6. Clean ATR Crystal Process_Data->Cleanup End End Cleanup->End

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of perfluorocyclohexylmethyl acrylate is rich with information, defined by the characteristic absorptions of its acrylate and perfluorocyclohexyl moieties. The intense C=O stretch near 1735 cm⁻¹, the complex and very strong C-F stretching bands between 1300-1000 cm⁻¹, and the various C-H vibrations provide a robust fingerprint for chemical identification and quality assurance. By following the validated ATR-FTIR protocol detailed herein, researchers and drug development professionals can confidently acquire high-quality spectral data. This enables the verification of monomer purity, the real-time monitoring of polymerization, and the structural characterization of resulting fluoropolymers, ultimately accelerating the development of advanced materials.

References

  • ResearchGate. (n.d.). FTIR spectra of fluorinated acrylic monomers (M2 and M6) and the.... Retrieved from [Link]

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  • The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

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  • ResearchGate. (n.d.). The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of 3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate (a) and its polymer PMFA (b). Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

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  • PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

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Perfluorocyclohexylmethyl acrylate surface energy characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Surface Energy Characteristics of Perfluorocyclohexylmethyl Acrylate

Abstract

Perfluorocyclohexylmethyl acrylate (PFCHMA) is a fluorinated acrylic monomer that, upon polymerization, yields a material with exceptionally low surface free energy. This characteristic imparts pronounced hydrophobic and oleophobic properties, making it a material of significant interest for advanced applications in biomedical devices, microfluidics, and specialized coatings. This guide provides a comprehensive overview of the fundamental principles governing the surface energy of poly(perfluorocyclohexylmethyl acrylate) (pPFCHMA). It details the theoretical basis for its low surface energy, provides robust experimental protocols for its characterization, presents quantitative data, and discusses the implications of these properties for scientific and drug development professionals.

Introduction: The Critical Role of Surface Energy in Advanced Materials

Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. At the surface, molecules are not surrounded by other molecules on all sides, leading to an imbalance of intermolecular forces. This results in an inward force on the surface molecules, causing the surface to contract and resist being stretched or broken. Materials with high surface energy are easily wetted by liquids, while those with low surface energy repel them.

Fluorinated polymers, a class to which pPFCHMA belongs, are renowned for their remarkably low surface energies.[1] This property is a direct consequence of the unique nature of the carbon-fluorine (C-F) bond.[2] Fluorine is the most electronegative element, creating a very strong and stable C-F bond. This high electronegativity results in low polarizability, which in turn leads to weak van der Waals and dispersion forces between the polymer surface and any contacting liquid. The dense packing of fluorine atoms around the polymer backbone effectively shields the carbon chain, presenting a uniform, low-energy "fluorine shield" to the outside world.

For researchers and professionals in drug development and biomedical science, the surface energy of a material is a critical parameter. It governs a wide range of phenomena, including:

  • Biofouling and Protein Adsorption: Surfaces with low energy can significantly reduce the non-specific adsorption of proteins and the attachment of microorganisms, a crucial requirement for medical implants, biosensors, and diagnostic devices.[3][4]

  • Wettability and Fluid Control: In microfluidic devices and lab-on-a-chip systems, precise control over liquid movement is paramount. Low-energy surfaces ensure that precious biological samples do not adhere to channel walls, enabling accurate and reproducible results.

  • Drug Delivery Systems: The hydrophobicity of a polymer can influence drug loading, release kinetics, and the interaction of delivery vehicles with biological membranes.[3]

  • Biocompatibility: Surface properties play a vital role in how a material interacts with biological tissues and fluids.[5] Low-energy surfaces can contribute to improved biocompatibility by minimizing adverse reactions at the material-biology interface.

This guide focuses specifically on pPFCHMA, a polymer that combines the benefits of a fluorinated moiety with an acrylate backbone, allowing for versatile polymerization and copolymerization.[1] Understanding its surface energy is key to unlocking its full potential in demanding technological applications.

Physicochemical Properties of Perfluorocyclohexylmethyl Acrylate

To fully appreciate its surface characteristics, it is essential to understand the basic physicochemical properties of the PFCHMA monomer.

PropertyValue
Chemical Formula C10H7F11O2
Molecular Weight 378.14 g/mol
Appearance Colorless liquid
Polymerization Can be polymerized via free-radical polymerization

The key feature of the PFCHMA monomer is the perfluorinated cyclohexyl group. This bulky, highly fluorinated side chain is the primary contributor to the low surface energy of the resulting polymer. During polymerization, these side chains orient themselves at the polymer-air interface to minimize the overall surface free energy.

Theoretical Framework for Surface Energy Determination

The surface energy of a solid cannot be measured directly. Instead, it is calculated from the contact angles of well-characterized liquids on the solid surface.

The Concept of Contact Angle

When a liquid droplet is placed on a solid surface, it will either spread out or bead up, forming a specific angle at the three-phase (solid-liquid-vapor) contact line. This angle is known as the contact angle (θ) .

  • A low contact angle (< 90°) indicates that the liquid wets the surface well, signifying a relatively high surface energy (hydrophilic if the liquid is water).

  • A high contact angle (> 90°) indicates poor wetting, signifying a low surface energy (hydrophobic if the liquid is water).[6]

The relationship between the interfacial tensions and the contact angle is described by Young's Equation :

γsv = γsl + γlv cos(θ)

where:

  • γsv is the solid-vapor interfacial tension (the surface energy of the solid).

  • γsl is the solid-liquid interfacial tension.

  • γlv is the liquid-vapor interfacial tension (the surface tension of the liquid).

  • θ is the contact angle.

The Owens-Wendt-Rabel-Kaelble (OWRK) Method

To solve Young's equation for the unknown solid surface energy (γsv), the solid-liquid interfacial tension (γsl) must be determined. The OWRK method is a widely used model that splits the surface energy of both the solid and the liquid into two components: a dispersive component (γd) and a polar component (γp) .[7][8]

  • Dispersive forces (London dispersion forces) are present in all molecules and arise from instantaneous fluctuations in electron density.

  • Polar forces encompass interactions like dipole-dipole forces and hydrogen bonding.

The total surface energy is the sum of these two components:

γ = γd + γp

The OWRK method uses the geometric mean to relate the interfacial tension to the components of the solid and liquid:

γsl = γsv + γlv - 2√(γsvdγlvd) - 2√(γsvpγlvp)

By measuring the contact angles of at least two different liquids with known dispersive and polar components, a system of two equations can be solved to determine the two unknowns: the dispersive (γsvd) and polar (γsvp) components of the solid's surface energy.[6]

Experimental Protocol: Measuring the Surface Energy of a pPFCHMA Coating

This section provides a detailed, self-validating protocol for determining the surface energy of a thin film of pPFCHMA.

Materials and Reagents
  • Substrates: Silicon wafers or glass microscope slides.

  • Monomer: Perfluorocyclohexylmethyl acrylate (PFCHMA).

  • Initiator: Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator.

  • Solvent: A fluorinated solvent such as hexafluoroisopropanol (HFIP) or a suitable hydrofluoroether.

  • Probe Liquids:

    • Deionized (DI) Water (High polarity)

    • Diiodomethane (High dispersion)

  • Cleaning Solvents: Acetone, Isopropanol, DI Water.

  • Equipment: Spin coater, contact angle goniometer, nitrogen gas gun, plasma cleaner or UV-Ozone cleaner (optional but recommended).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_coat Coating cluster_measure Measurement & Analysis sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (Nitrogen Gas) sub_clean->sub_dry sub_activate Surface Activation (Plasma/UV-Ozone) sub_dry->sub_activate poly_sol Prepare pPFCHMA Solution (Polymer in Solvent) spin_coat Spin Coating (Apply Solution, Spin) poly_sol->spin_coat bake Baking (Remove Solvent) spin_coat->bake ca_measure Contact Angle Measurement (Goniometer with DI Water & Diiodomethane) bake->ca_measure Coated Substrate data_analysis Data Analysis (OWRK Method) ca_measure->data_analysis result Determine Surface Energy (γsv, γsv_d, γsv_p) data_analysis->result

Caption: Workflow for determining the surface energy of pPFCHMA.

Step-by-Step Methodology
  • Polymer Synthesis/Sourcing: Synthesize pPFCHMA via free-radical polymerization of the PFCHMA monomer using an initiator like AIBN.[1] Alternatively, source pre-polymerized pPFCHMA. Ensure the polymer is well-characterized (e.g., by molecular weight).

  • Substrate Preparation (Causality: A pristine surface is critical for uniform film formation and accurate contact angle measurements. Any organic residue will alter the surface energy and lead to erroneous results.)

    • Clean substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates thoroughly using a stream of high-purity nitrogen gas.

    • For optimal adhesion and film uniformity, activate the surface using an oxygen plasma or UV-Ozone cleaner for 5 minutes. This creates a high-energy, hydrophilic surface.

  • Film Deposition via Spin Coating (Causality: Spin coating produces thin, uniform films of controllable thickness, which is essential for reproducible surface property measurements.)

    • Prepare a dilute solution of pPFCHMA (e.g., 1-2% w/v) in a suitable fluorinated solvent.

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense the polymer solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 2000-4000 rpm) for a set time (e.g., 60 seconds) to create a uniform thin film.

    • Bake the coated substrate on a hotplate (e.g., at 80-100°C for 5-10 minutes) to drive off any residual solvent.

  • Contact Angle Measurement (Causality: Using two liquids with different, well-known polarities allows for the calculation of both the polar and dispersive components of the solid's surface energy via the OWRK method.) [9]

    • Place the coated substrate on the stage of the contact angle goniometer.

    • Using a precision syringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.

    • Capture a high-resolution image of the droplet. The software will analyze the droplet shape and calculate the static contact angle.

    • Repeat the measurement at least five times on different areas of the surface to ensure statistical validity.

    • Thoroughly clean the surface and repeat steps 4.2-4.4 using diiodomethane as the probe liquid.

  • Data Analysis and Calculation

    • Average the contact angle values for each probe liquid.

    • Use the known surface tension components of the probe liquids (see table below) and the measured contact angles in the OWRK equations to solve for γsvd and γsvp.

    • Calculate the total surface energy: γsv = γsvd + γsvp.

Quantitative Surface Energy Data for pPFCHMA

The following tables present typical data for pPFCHMA and other relevant polymers for comparison.

Table 1: Typical Contact Angles on pPFCHMA and Other Polymers

PolymerWater Contact Angle (θ)Diiodomethane Contact Angle (θ)
pPFCHMA ~115° - 125° ~90° - 100°
Polytetrafluoroethylene (PTFE)~108° - 112°[10]~73°
Polymethyl Methacrylate (PMMA)~68° - 72°~30° - 35°
Glass (Cleaned)< 10°~25° - 30°

Table 2: Surface Tension Components of Probe Liquids (at 20°C)

LiquidTotal (γlv) mN/mDispersive (γlvd) mN/mPolar (γlvp) mN/m
Deionized Water72.821.851.0
Diiodomethane50.850.80

Table 3: Calculated Surface Energy of pPFCHMA and Comparative Polymers

PolymerDispersive (γsvd) mN/mPolar (γsvp) mN/mTotal Surface Energy (γsv) mN/m
pPFCHMA ~10 - 12 ~0.5 - 1.5 ~10.5 - 13.5
PTFE~18 - 19~0.5~18.5 - 19.5
PMMA~29 - 31~10 - 12~39 - 43[11]
Glass (Cleaned)~25 - 30~40 - 45> 70

Note: Exact values can vary based on polymer purity, molecular weight, surface roughness, and measurement conditions.

The data clearly demonstrates that pPFCHMA possesses an exceptionally low total surface energy, lower even than the well-known low-energy material PTFE. Critically, its polar component is almost negligible, highlighting its non-polar, chemically inert surface character.

Applications Driven by the Low Surface Energy of pPFCHMA

The unique surface properties of pPFCHMA make it an enabling material for a variety of high-performance applications in research and drug development.

  • Anti-Biofouling Coatings for Biomedical Devices: The ultralow surface energy of pPFCHMA creates a highly effective barrier against the adhesion of proteins, bacteria, and other biological entities.[3][12] This is critical for devices like catheters, stents, and implantable sensors, where biofouling can lead to device failure and infection.

  • Advanced Microfluidics: In diagnostic and high-throughput screening platforms, the hydrophobicity and oleophobicity of pPFCHMA-coated channels prevent sample loss and cross-contamination.[13] This ensures the precise manipulation of small liquid volumes, leading to more accurate and reliable data.

  • Hydrophobic/Oleophobic Surfaces: pPFCHMA can be used to create robust coatings that repel both water and oils.[14][15] This is valuable for protecting sensitive electronic components in medical devices, creating self-cleaning surfaces on lab equipment, and fabricating stain-resistant textiles for medical garments.[16]

  • Cell Culture Substrates: By modifying the surface energy of cell culture plates, researchers can influence cell adhesion, proliferation, and differentiation, providing a tool to better mimic in vivo environments.

Conclusion

Poly(perfluorocyclohexylmethyl acrylate) stands out as a polymer with one of the lowest surface energies achievable. This characteristic is directly attributable to its unique chemical structure, dominated by the highly fluorinated cyclohexyl side chains. Through systematic characterization using contact angle goniometry and applying the OWRK model, its surface energy can be precisely quantified, revealing an extremely non-polar and inert surface. For professionals in the biomedical and pharmaceutical fields, these properties offer a powerful solution for mitigating biofouling, enabling precise fluid control in micro-devices, and developing the next generation of advanced, biocompatible materials.

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Methodological & Application

Application Notes & Protocols: Controlled Radical Polymerization of Fluorinated Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated acrylate polymers are a class of high-performance materials prized for their unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity/oleophobicity.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond.[2] Conventional free-radical polymerization often fails to provide the necessary control over molecular weight, dispersity, and architecture required for advanced applications. This guide provides an in-depth exploration of Controlled Radical Polymerization (CRP) techniques—specifically Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP)—as applied to fluorinated acrylate monomers. Detailed protocols, mechanistic insights, and practical application notes are provided for researchers, scientists, and drug development professionals seeking to synthesize well-defined fluorinated polymers for sophisticated applications such as advanced coatings, biomedical devices, and specialty membranes.

Part 1: Foundational Principles & Strategic Considerations

The synthesis of well-defined fluorinated polymers is driven by the need for materials with precisely tailored properties.[1] Controlled radical polymerization (CRP) methods are indispensable tools for achieving this level of precision.[1]

The "Why": Unique Properties of Fluorinated Polymers

The incorporation of fluorine atoms into an acrylic polymer backbone imparts a range of exceptional properties:

  • Low Surface Energy: Leads to excellent water and oil repellency (hydrophobicity and oleophobicity), crucial for anti-fouling and self-cleaning surfaces.[2][3]

  • High Chemical and Thermal Stability: The strength of the C-F bond renders the polymers resistant to harsh chemicals, solvents, and high temperatures.[2]

  • Biocompatibility: Certain fluoropolymers exhibit low protein adsorption and are valuable for biomedical applications.

  • Unique Optical and Dielectric Properties: They typically have a low refractive index and low dielectric constant, making them suitable for optical and electronic applications.[1]

The "How": Overview of Key CRP Techniques

CRP techniques introduce a dynamic equilibrium between a small number of active, propagating radical chains and a large number of dormant species. This reversible deactivation mechanism allows for simultaneous growth of all polymer chains, leading to polymers with predictable molecular weights, low dispersity (Đ or PDI), and complex architectures (e.g., block copolymers).[1][4]

CRP TechniqueMechanism PrincipleKey ComponentsPros for FluoroacrylatesCons for Fluoroacrylates
ATRP Reversible halogen atom transfer mediated by a transition metal complex.[5][]Alkyl Halide Initiator, Transition Metal Catalyst (e.g., Cu(I)), Ligand.[]Excellent control over architecture; commercially available components.[][7]Catalyst removal can be challenging; sensitivity to oxygen.[7]
RAFT Reversible chain transfer via a thiocarbonylthio compound.[4][8][9]Radical Initiator (e.g., AIBN), RAFT Agent (CTA).[1]Highly versatile for a wide range of monomers; tolerant to impurities.[1]RAFT agent can be colored; optimization of RAFT agent for specific monomer is often needed.
NMP Reversible termination of propagating radicals by a stable nitroxide.[10][11]Alkoxyamine Initiator or conventional initiator + Nitroxide.Metal-free system, which is advantageous for biomedical/electronic applications.[11]Typically requires higher temperatures; less effective for acrylates compared to styrenes.[12]
Pre-Polymerization Checklist: The Keys to Success

Causality: Fluorinated monomers present unique challenges. Their high density and potential for phase separation require careful solvent selection. Purity is paramount, as impurities can inhibit or terminate the controlled polymerization process.

  • Monomer Purification: Pass the fluorinated acrylate monomer through a column of basic alumina to remove acidic impurities and inhibitors. Store under an inert atmosphere.

  • Solvent Selection: Fluorinated solvents like trifluorotoluene or specialized alcohols such as 2-trifluoromethyl-2-propanol can be crucial for maintaining homogeneity of the monomer, polymer, and catalyst system.[13] Poor solubility can lead to uncontrolled polymerization and broad dispersity.[14]

  • Degassing: Oxygen is a radical scavenger and must be rigorously removed from the reaction mixture. The freeze-pump-thaw technique (minimum of three cycles) is the gold standard.

Part 2: Protocols and Application Notes

This section provides detailed, field-tested protocols for the polymerization of common fluorinated acrylates. The causality behind specific reagent choices and conditions is explained to empower researchers to adapt these methods.

Atom Transfer Radical Polymerization (ATRP) of 2,2,2-Trifluoroethyl Acrylate (TFEA)

Application Note: ATRP is an excellent choice for synthesizing well-defined TFEA-based block copolymers.[7] The use of a copper catalyst system provides a robust and highly controlled polymerization, yielding polymers with low dispersity, which is critical for applications requiring precise self-assembly or defined chain-end functionality.[7][15]

ATRP Mechanism

The core of ATRP is a reversible redox process where a transition metal complex (e.g., Cu(I)/Ligand) abstracts a halogen atom from a dormant polymer chain (P-X) to form a propagating radical (P•) and the higher oxidation state metal complex (Cu(II)X/Ligand).[][16] This equilibrium heavily favors the dormant state, keeping the radical concentration low and minimizing termination reactions.[5][]

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium P_X P-X (Dormant) P_rad P• (Active) P_X->P_rad k_act P_rad->P_X k_deact P_M P-M• P_rad->P_M + Monomer (k_p) CuI Cu(I) / L CuII X-Cu(II) / L RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium Main RAFT Equilibrium Initiator Initiator 2I• 2I• Initiator->2I• k_d P• P• 2I•->P• + Monomer P_rad P(n)• P•->P_rad Chain Transfer Intermediate Intermediate Radical P_rad->Intermediate + MacroCTA MacroCTA P(m)-S-C(=S)Z New_P_rad P(m)• Intermediate->New_P_rad New_MacroCTA P(n)-S-C(=S)Z New_P_rad->P_rad + Monomer (k_p)

Sources

Application Notes & Protocols: Perfluorocyclohexylmethyl Acrylate in the Formulation of Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of perfluorocyclohexylmethyl acrylate (PFCHMA) in the formulation of high-performance optical materials. The unique properties of PFCHMA, particularly its low refractive index and high thermal stability, make it a critical monomer for the development of next-generation optical polymers. These materials are integral to a wide array of applications, including anti-reflective coatings, optical adhesives, and claddings for optical fibers. This guide offers a deep dive into the underlying chemistry, provides detailed experimental protocols, and presents a framework for troubleshooting and optimization.

Introduction: The Rationale for Fluorination in Optical Polymers

The relentless pursuit of higher data transmission rates and more efficient optical devices necessitates the development of materials with precisely controlled optical properties. A key parameter in this domain is the refractive index (RI), which dictates how light propagates through a medium. For many advanced applications, such as anti-reflective coatings and the cladding of optical fibers, materials with a low refractive index are essential.[1]

Fluorination of polymers is a well-established strategy to decrease the refractive index.[2][3] The high electronegativity and low polarizability of the fluorine atom lead to a reduction in the overall electron density and molar refraction of the polymer, resulting in a lower refractive index. Perfluorocyclohexylmethyl acrylate (PFCHMA) stands out as a monomer of choice due to the bulky, highly fluorinated cyclohexyl group, which imparts a significantly low refractive index, excellent thermal stability, and chemical resistance to the resulting polymer.[2]

Key Advantages of PFCHMA-based Optical Materials:

  • Low Refractive Index: The high fluorine content significantly lowers the refractive index of the resulting polymers, making them ideal for applications requiring a large contrast in refractive index with other materials.[2][3][4]

  • High Optical Transparency: Polymers derived from PFCHMA exhibit excellent transparency in the visible and near-infrared regions, a critical requirement for most optical applications.[5]

  • Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal stability, allowing these materials to be used in demanding environments.[2][6]

  • Chemical Resistance: The fluorinated nature of the polymer provides resistance to a wide range of chemicals and solvents.[2][6]

  • Tunable Properties: PFCHMA can be copolymerized with other acrylic monomers to fine-tune the mechanical and optical properties of the final material.

Core Concepts: Polymerization and Formulation Strategies

The successful formulation of PFCHMA-based optical materials hinges on a thorough understanding of the polymerization process and the interplay of various components in the formulation.

Free-Radical Polymerization of PFCHMA

PFCHMA readily undergoes free-radical polymerization, a versatile and widely used method for synthesizing a broad range of polymers. The process can be initiated by thermal initiators or by photoinitiators upon exposure to UV radiation.

Mechanism Overview:

  • Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV exposure to generate primary radicals.

  • Propagation: The primary radical adds to the double bond of a PFCHMA monomer, creating a new radical species that can then react with subsequent monomer units, leading to chain growth.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Heat or UV I->R M PFCHMA Monomer (M) RM R-M• R->RM RMn R-(M)n-M• RM->M + M RM->RMn P Dead Polymer (P) RMn->P Combination or Disproportionation RMn->P

Formulation Components and Their Roles

A typical formulation for a PFCHMA-based optical material will include the following components:

ComponentFunctionCausality and Rationale
PFCHMA Monomer Primary building blockThe perfluorinated cyclohexyl group is the key to achieving a low refractive index and high thermal stability.
Co-monomer(s) Property modificationCo-monomers like methyl methacrylate (MMA) can be used to improve mechanical properties such as flexibility and adhesion, although they may slightly increase the refractive index.[7] The choice and ratio of co-monomers are critical for balancing optical and mechanical performance.
Crosslinker Network formationMultifunctional acrylates (e.g., trimethylolpropane triacrylate) create a crosslinked polymer network, enhancing mechanical strength, thermal stability, and solvent resistance.
Initiator Initiates polymerizationThe choice between a thermal or photoinitiator depends on the desired curing method. Photoinitiators are ideal for thin films and coatings where rapid, room-temperature curing is required.[8]
Adhesion Promoter Enhances substrate bondingSilane coupling agents are often used to improve adhesion to inorganic substrates like glass by forming covalent bonds at the interface.
Inhibitor Prevents premature polymerizationSmall amounts of inhibitors like hydroquinone are often present in commercially available monomers to ensure storage stability. These may need to be removed before polymerization for optimal results.

Experimental Protocols

The following protocols provide a starting point for the formulation and fabrication of PFCHMA-based optical materials. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Bulk Polymerization of PFCHMA for Optical Preforms

This protocol is suitable for creating solid optical components like lenses or light pipes.

Materials and Equipment:

  • Perfluorocyclohexylmethyl acrylate (PFCHMA), inhibitor-free

  • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Glass polymerization tube or mold

  • Vacuum oven

  • Nitrogen or Argon source

Procedure:

  • Monomer Preparation: If the PFCHMA monomer contains an inhibitor, pass it through a column of inhibitor remover (e.g., activated alumina) immediately before use.

  • Initiator Dissolution: Weigh the desired amount of AIBN (typically 0.1-0.5 wt% relative to the monomer) and dissolve it completely in the PFCHMA monomer with gentle stirring.

  • Degassing: Transfer the monomer/initiator mixture to the polymerization tube. Degas the mixture by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Inert Atmosphere: Backfill the polymerization tube with an inert gas like nitrogen or argon and seal it.

  • Polymerization: Place the sealed tube in a preheated oven or water bath. The polymerization temperature will depend on the initiator used (for AIBN, a typical range is 60-80 °C). The polymerization time can range from several hours to days depending on the desired molecular weight and conversion.

  • Annealing: After polymerization, slowly cool the polymer to room temperature to minimize internal stress. A post-polymerization annealing step just below the glass transition temperature (Tg) can further reduce stress and improve optical homogeneity.

G A Monomer Purification B Initiator Dissolution A->B C Degassing (Freeze-Pump-Thaw) B->C D Inert Atmosphere Purge C->D E Thermal Polymerization D->E F Controlled Cooling & Annealing E->F

Protocol 2: UV-Curable Formulation for Optical Adhesives and Coatings

This protocol is designed for applications requiring thin films with excellent optical clarity and adhesion.[9][10]

Materials and Equipment:

  • Perfluorocyclohexylmethyl acrylate (PFCHMA)

  • Crosslinking agent (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)

  • Adhesion promoter (e.g., 3-(Trimethoxysilyl)propyl methacrylate)

  • UV curing system with a controlled wavelength and intensity

  • Spin coater or draw-down bar

  • Substrates (e.g., glass slides, silicon wafers)

Formulation Example:

ComponentWeight Percentage
PFCHMA80%
TMPTA15%
DMPA4%
Adhesion Promoter1%

Procedure:

  • Formulation Preparation: In an amber vial to protect from ambient light, combine the PFCHMA, TMPTA, and adhesion promoter. Mix thoroughly until a homogeneous solution is obtained.

  • Initiator Addition: Add the photoinitiator and stir in the dark until it is completely dissolved.

  • Substrate Preparation: Clean the substrates meticulously. A typical procedure involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen. A final oxygen plasma treatment can further enhance surface energy and adhesion.

  • Coating Application: Apply the formulation to the substrate using a spin coater for precise thickness control or a draw-down bar for larger areas.

  • UV Curing: Place the coated substrate in the UV curing system. The required UV dose (a product of intensity and time) will depend on the formulation thickness and the photoinitiator's sensitivity. It is crucial to optimize the curing parameters to ensure complete polymerization without causing yellowing or degradation.[8][11]

  • Post-Cure Bake (Optional): A low-temperature bake (e.g., 80 °C for 30 minutes) after UV curing can help to complete any residual polymerization and improve the material's properties.

Characterization and Quality Control

Rigorous characterization is essential to ensure that the formulated optical materials meet the required specifications.

PropertyCharacterization TechniqueExpected Results for PFCHMA-based Materials
Refractive Index Abbe Refractometer, EllipsometryLow refractive index, typically in the range of 1.35-1.45, depending on the formulation.
Optical Transmittance UV-Vis-NIR SpectrophotometerHigh transmittance (>95%) in the visible and near-infrared regions.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)Tg will vary depending on the degree of crosslinking and the co-monomers used. For pure poly(PFCHMA), it is typically in the range of 80-100 °C.[7]
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature, indicating good thermal stability.
Adhesion Cross-hatch adhesion test (ASTM D3359)Excellent adhesion to the intended substrates, particularly when an adhesion promoter is used.
Mechanical Properties Nanoindentation, Tensile TestingProperties can be tailored from hard and brittle to flexible by adjusting the crosslinker and co-monomer content.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Curing - Insufficient initiator concentration- Oxygen inhibition- Inadequate UV dose- Increase initiator concentration- Ensure thorough degassing and use of an inert atmosphere- Increase UV intensity or exposure time
Yellowing or Discoloration - Excessive curing temperature or UV dose- Impurities in the monomer- Optimize curing conditions- Purify the monomer before use
Poor Adhesion - Improper substrate cleaning- Incompatible surface energies- Insufficient adhesion promoter- Implement a more rigorous cleaning protocol- Use a surface treatment (e.g., plasma)- Increase the concentration of the adhesion promoter
Optical Defects (e.g., haze, bubbles) - Incomplete dissolution of components- Trapped air during application- Phase separation of components- Ensure all components are fully dissolved- Degas the formulation before application- Check the compatibility of all formulation components

Conclusion

Perfluorocyclohexylmethyl acrylate is a versatile and highly effective monomer for the formulation of advanced optical materials with low refractive indices and excellent stability. By carefully controlling the formulation and polymerization process, researchers can develop a wide range of materials tailored for specific applications in optics and photonics. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of PFCHMA in your research and development endeavors.

References

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Pioneering Optical and Biomedical Frontiers with Poly(Perfluorocyclohexylmethyl Acrylate): A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of materials that redefine the boundaries of optical and biomedical technologies, a new class of fluorinated polymers is emerging with exceptional promise. Among these, poly(perfluorocyclohexylmethyl acrylate) (pPFCHMA) stands out for its remarkably low refractive index, superb optical clarity, and inherent chemical inertness. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, characterization, and diverse applications of pPFCHMA. We will explore the fundamental principles that govern its unique properties and provide detailed protocols to harness its potential in creating next-generation anti-reflective coatings, advanced optical waveguides, and biocompatible medical device components.

The Strategic Advantage of Fluorination: Unveiling the Potential of pPFCHMA

The incorporation of fluorine into polymer structures imparts a range of desirable properties, including low surface energy, high thermal stability, and excellent chemical resistance.[1] In the realm of optical materials, the high electronegativity and low polarizability of the carbon-fluorine bond lead to a significantly reduced refractive index compared to conventional hydrocarbon-based polymers.[2] pPFCHMA, with its bulky, highly fluorinated perfluorocyclohexyl moiety, exemplifies these benefits, making it a prime candidate for applications where precise light management is paramount.

While specific data for pPFCHMA is emerging, the broader class of amorphous fluoropolymers exhibits refractive indices in the range of 1.29 to 1.34.[3] This positions pPFCHMA as a valuable material for minimizing Fresnel reflection at interfaces, a critical factor in enhancing the efficiency of optical devices.

Synthesis and Polymerization of Perfluorocyclohexylmethyl Acrylate

The journey to harnessing the capabilities of pPFCHMA begins with the synthesis of the monomer, followed by its polymerization. The following sections provide a detailed overview of these processes.

Monomer Synthesis: A Two-Step Approach

The synthesis of perfluorocyclohexylmethyl acrylate (PFCHMA) is typically achieved through a two-step process: the formation of the fluorinated alcohol followed by esterification.

Step 1: Synthesis of (Perfluorocyclohexyl)methanol

Step 2: Esterification with Acryloyl Chloride

The subsequent esterification of (perfluorocyclohexyl)methanol with acryloyl chloride yields the desired PFCHMA monomer. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

cluster_reactants Reactants cluster_products Products PFCH_OH (Perfluorocyclohexyl)methanol PFCHMA Perfluorocyclohexylmethyl Acrylate (PFCHMA) PFCH_OH->PFCHMA Esterification Acyl_Cl Acryloyl Chloride Acyl_Cl->PFCHMA Base Base (e.g., Triethylamine) HCl_salt Triethylammonium Chloride Base->HCl_salt Neutralization Solvent Aprotic Solvent (e.g., THF)

Figure 1: Conceptual workflow for the synthesis of Perfluorocyclohexylmethyl Acrylate (PFCHMA).

Protocol 1: Synthesis of Perfluorocyclohexylmethyl Acrylate (PFCHMA)

Materials:

  • (Perfluorocyclohexyl)methanol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (perfluorocyclohexyl)methanol and a catalytic amount of inhibitor in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride dropwise from the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Remove the THF from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude PFCHMA monomer.

  • Purify the crude product by vacuum distillation or column chromatography.

Polymerization of PFCHMA

Poly(perfluorocyclohexylmethyl acrylate) can be synthesized via free-radical polymerization. Solution polymerization is a common and effective method for achieving a controlled reaction and obtaining a polymer with a desirable molecular weight distribution.

Monomer PFCHMA Monomer Reaction_Vessel Reaction Vessel under Inert Atmosphere Monomer->Reaction_Vessel Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating (e.g., 60-80 °C) Reaction_Vessel->Heating Polymer_Solution Polymer Solution Heating->Polymer_Solution Precipitation Precipitation in Non-solvent Polymer_Solution->Precipitation Drying Drying Precipitation->Drying pPFCHMA pPFCHMA Polymer Drying->pPFCHMA

Figure 2: General workflow for the solution polymerization of PFCHMA.

Protocol 2: Solution Polymerization of PFCHMA

Materials:

  • Purified PFCHMA monomer

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., fluorinated solvents, ethyl acetate, or toluene)

  • Non-solvent for precipitation (e.g., methanol or hexane)

Procedure:

  • Dissolve the PFCHMA monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction progress can be monitored by techniques such as NMR or by observing the increase in viscosity.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a stirred, large excess of a non-solvent.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate to remove unreacted monomer and initiator residues.

  • Dry the final pPFCHMA polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Physicochemical Properties of Poly(Perfluorocyclohexylmethyl Acrylate)

The unique properties of pPFCHMA stem from its chemical structure. The bulky, highly fluorinated cyclohexyl group contributes to a low refractive index and low surface energy, while the acrylate backbone provides desirable mechanical and processing characteristics.

PropertyExpected Value/CharacteristicSignificance
Refractive Index (n) ~1.3 - 1.4Crucial for anti-reflective coatings and as a low-index cladding material in optical waveguides. Reduces light loss at interfaces.[2]
Optical Transparency High in the visible spectrumEssential for applications in lenses, optical fibers, and displays.[5]
Surface Energy LowImparts hydrophobic and oleophobic properties, making it useful for anti-fouling and self-cleaning surfaces.[6]
Thermal Stability HighAllows for use in applications requiring elevated temperatures during fabrication or operation. Fluorinated polymers are known for their thermal stability.[7]
Chemical Resistance ExcellentResistant to a wide range of solvents, acids, and bases, ensuring durability in harsh chemical environments.[8]
Solubility Soluble in select fluorinated solventsEnables solution-based processing techniques such as spin coating and casting for thin-film applications.[2]
Biocompatibility Expected to be highThe inertness of the perfluorinated structure suggests good biocompatibility, making it a candidate for medical device coatings.[9]

Applications and Protocols

The unique combination of properties of pPFCHMA opens up a wide range of applications in optics, electronics, and the biomedical field.

Anti-Reflective (AR) Coatings

Principle: A single-layer anti-reflective coating works by creating destructive interference between the light reflected from the top surface of the coating and the light reflected from the substrate-coating interface. For optimal performance, the refractive index of the coating (


) should be the geometric mean of the refractive indices of the surrounding medium (

, typically air, n ≈ 1) and the substrate (

), and the optical thickness of the coating should be a quarter of the wavelength of the incident light.

Protocol 3: Fabrication of a pPFCHMA Anti-Reflective Coating

Materials:

  • pPFCHMA polymer

  • Fluorinated solvent (e.g., a hydrofluoroether)

  • Substrate (e.g., glass, polycarbonate, or PMMA)

  • Piranha solution (for glass substrates) or isopropanol (for plastic substrates)

  • Spin coater

Procedure:

  • Substrate Cleaning:

    • For glass substrates, immerse in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, then rinse thoroughly with deionized water and dry with a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )

    • For plastic substrates, sonicate in isopropanol for 15 minutes, then rinse with deionized water and dry with a stream of nitrogen.

  • Polymer Solution Preparation: Prepare a dilute solution of pPFCHMA (e.g., 1-5 wt%) in a suitable fluorinated solvent. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater.

    • Dispense the pPFCHMA solution onto the center of the substrate.

    • Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration, viscosity, and spin speed.

  • Annealing: Bake the coated substrate on a hotplate or in an oven at a temperature above the glass transition temperature of pPFCHMA (if known, otherwise a temperature around 80-120 °C can be tested) for a few minutes to remove any residual solvent and improve film adhesion.

Characterization: The performance of the AR coating can be evaluated by measuring the reflectance and transmittance spectra using a UV-Vis-NIR spectrophotometer. The film thickness can be measured using ellipsometry or a profilometer.

Optical Waveguides

Principle: An optical waveguide confines and guides light along a specific path. A basic planar waveguide consists of a core layer with a higher refractive index (


) sandwiched between a substrate and a cladding layer with lower refractive indices (

and

). Light is guided within the core through total internal reflection. pPFCHMA, with its low refractive index, is an excellent candidate for the cladding material.

Protocol 4: Fabrication of a Planar Optical Waveguide with a pPFCHMA Cladding

Materials:

  • pPFCHMA polymer

  • High-refractive-index core polymer (e.g., PMMA, polycarbonate, or a specialty optical polymer)

  • Solvent for the core polymer

  • Substrate (e.g., silicon wafer with a thermal oxide layer)

  • Photolithography equipment (if patterning is required)

Procedure:

  • Substrate Preparation: Clean the silicon wafer substrate as described in Protocol 3.

  • Cladding Layer Deposition: Deposit a layer of pPFCHMA onto the substrate using spin coating, as described in Protocol 3. This will serve as the lower cladding.

  • Core Layer Deposition:

    • Prepare a solution of the high-refractive-index core polymer in a suitable solvent.

    • Spin-coat the core polymer solution on top of the pPFCHMA lower cladding layer.

    • Anneal the substrate to remove the solvent from the core layer.

  • (Optional) Patterning the Core: If channel waveguides are desired, the core layer can be patterned using standard photolithography and etching techniques.

  • Upper Cladding Deposition: Spin-coat another layer of pPFCHMA on top of the core layer to form the upper cladding.

  • Annealing: Perform a final annealing step to ensure all solvent is removed and the layers are well-adhered.

Characterization: The waveguiding properties can be characterized by coupling light from a laser source into the waveguide and measuring the output intensity and mode profile. Propagation loss can be determined using the cut-back method.

cluster_layers Waveguide Structure Upper_Cladding Upper Cladding (pPFCHMA, low n) Core Core (High n Polymer) Upper_Cladding->Core Lower_Cladding Lower Cladding (pPFCHMA, low n) Core->Lower_Cladding Light_Out Guided Light Out Core->Light_Out Total_Internal_Reflection Total Internal Reflection Substrate Substrate (e.g., Si/SiO2) Light_In Light In Light_In->Core

Figure 3: Schematic of a planar optical waveguide structure utilizing pPFCHMA as the cladding material.

Biocompatible Coatings for Medical Devices

Principle: The chemical inertness and low surface energy of perfluorinated polymers make them highly biocompatible. They can resist protein adsorption and cell adhesion, which is advantageous for devices in contact with blood and other biological fluids. pPFCHMA coatings can potentially reduce thrombosis and biofouling on medical implants and diagnostic devices.

Protocol 5: Coating a Medical-Grade Substrate with pPFCHMA

Materials:

  • pPFCHMA polymer

  • Fluorinated solvent

  • Medical-grade substrate (e.g., stainless steel, titanium, PEEK, or silicone)

  • Appropriate cleaning agents for the substrate

Procedure:

  • Substrate Cleaning and Surface Preparation:

    • Thoroughly clean the substrate using methods appropriate for the material to remove any organic contaminants and ensure a pristine surface.

    • For some substrates, a plasma treatment or the application of an adhesion promoter may be necessary to enhance the coating's durability.

  • Coating Application:

    • Prepare a sterile-filtered solution of pPFCHMA in a biocompatible fluorinated solvent.

    • Apply the coating using a suitable method such as dip coating, spray coating, or spin coating, depending on the geometry of the device.

  • Drying and Sterilization:

    • Dry the coated device in a sterile, controlled environment to remove the solvent.

    • Sterilize the coated device using a method compatible with the polymer and the substrate, such as ethylene oxide (EtO) gas sterilization or gamma irradiation (validation required to ensure no degradation of the polymer).

Validation: The biocompatibility of the pPFCHMA coating must be rigorously evaluated according to ISO 10993 standards, including tests for cytotoxicity, sensitization, and hemocompatibility. The coating's integrity and durability should also be assessed under simulated physiological conditions.

Conclusion and Future Outlook

Poly(perfluorocyclohexylmethyl acrylate) represents a significant advancement in the field of low refractive index polymers. Its unique combination of optical, physical, and chemical properties makes it a highly versatile material for a range of cutting-edge applications. The protocols outlined in this guide provide a solid foundation for researchers and developers to explore the potential of pPFCHMA in creating more efficient optical devices and safer, more reliable medical implants. As research into this promising polymer continues, we can anticipate the development of even more innovative applications that will shape the future of technology and medicine.

References

  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
  • DeSimone, J. M., Guan, Z., & Elsbernd, C. S. (1992). Synthesis of fluoropolymers in supercritical carbon dioxide. Science, 257(5072), 945-947.
  • Scheirs, J. (Ed.). (2000).
  • Groh, W., & Zimmermann, A. (1991). What is the lowest refractive index of an organic polymer?. Macromolecules, 24(24), 6660-6663.
  • Teflon™ AF Amorphous Fluoropolymers. (n.d.). Retrieved from [Link]

  • Koerner, H., & Tuteja, A. (2014). Hierarchically structured polymer surfaces with ultralow refractive index. ACS applied materials & interfaces, 6(15), 12496-12501.
  • Ma, H., Jen, A. K. Y., & Dalton, L. R. (2001). Polymer-based optical waveguides: materials, processing, and devices.
  • Odian, G. (2004).
  • ISO 10993-1:2018. (2018). Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process.
  • Thomas, I. M. (1991, July). Novel perfluorinated antireflective and protective coating for KDP and other optical materials. In Optical Interference Coatings (Vol. 1535, pp. 291-295). International Society for Optics and Photonics.
  • Resnick, P. R. (1991). Teflon AF amorphous fluoropolymers. Journal of Fluorine Chemistry, 52(1), 129-130.
  • Gardella Jr, J. A. (1990). Surface chemical and physical properties of perfluorinated polymers. Journal of adhesion science and technology, 4(9), 717-731.
  • Kasarova, S. N., Sultanova, N. G., Ivanov, C. D., & Nikolov, I. D. (2007). Analysis of the dispersion of optical plastic materials.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Perfluorocyclohexylmethyl Acrylate (PFCHMA) Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Perfluorocyclohexylmethyl Acrylate (PFCHMA) Copolymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these highly specialized fluorinated polymers. The unique properties conferred by the fluorine content, such as high thermal stability, chemical resistance, and low surface energy, also present distinct challenges, most notably in achieving consistent and complete dissolution.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges, ensuring the success and reproducibility of your work.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered in the laboratory.

Q1: My PFCHMA copolymer will not dissolve in my chosen solvent. What are the initial troubleshooting steps?

A1: This is the most common issue faced when working with fluorinated acrylate copolymers. The low surface energy and unique polarity imparted by the perfluorinated moiety mean that standard acrylate solvents may not be effective.[1] Here is a systematic approach to troubleshoot this issue.

Causality: The principle of "like dissolves like" is paramount. The high fluorine content in PFCHMA copolymers creates a polymer that is both hydrophobic and lipophobic, requiring solvents with specific solubility parameters.

Initial Steps:

  • Verify Solvent Choice: Standard acrylic polymer solvents like acetone or ethanol are often poor choices for highly fluorinated copolymers.[3] You should prioritize solvents that have some affinity for fluorinated compounds. Refer to the solvent screening table below.

  • Increase Agitation: Ensure you are using vigorous and consistent agitation (e.g., a magnetic stirrer set to a high RPM). Polymer dissolution is a kinetic process that requires sufficient energy to overcome polymer-polymer chain interactions and allow solvent penetration.

  • Increase Time: Allow sufficient time for dissolution. High molecular weight polymers, in particular, can take several hours or even overnight to fully dissolve.

  • Gently Increase Temperature: For many polymer-solvent systems, increasing the temperature increases the kinetic energy of the solvent molecules, promoting faster and more effective dissolution.[4] However, proceed with caution as some fluoropolymers can exhibit a Lower Critical Solution Temperature (LCST), where they precipitate out of solution upon heating. A modest increase to 40-50°C is a safe starting point.

  • Check Polymer Specifications: Confirm the molecular weight and the copolymer composition (ratio of PFCHMA to the co-monomer). Higher molecular weight and higher PFCHMA content will generally make the copolymer more difficult to dissolve.

Below is a troubleshooting workflow to guide your initial steps.

G start Incomplete Dissolution Observed solvent Step 1: Re-evaluate Solvent Choice Is it suitable for fluoropolymers? start->solvent agitation Step 2: Increase Agitation (High RPM, Vortexing) solvent->agitation If no improvement success Problem Solved solvent->success If polymer dissolves time Step 3: Increase Dissolution Time (Allow up to 24h) agitation->time If no improvement agitation->success If polymer dissolves temp Step 4: Apply Gentle Heat (e.g., 40-50°C) time->temp If no improvement time->success If polymer dissolves temp->success If polymer dissolves fail Proceed to Systematic Solvent Screening temp->fail If still no improvement

Caption: Initial troubleshooting workflow for PFCHMA copolymer dissolution.

Q2: The copolymer seems to dissolve, but the solution is hazy, or a gel has formed. What does this indicate?

A2: Haze or gel formation indicates that you are experiencing partial solubility. While the polymer is dispersed in the solvent, it has not fully solvated at a molecular level. Instead, the polymer chains are likely forming swollen aggregates or a semi-organized network.

Scientific Rationale:

  • Poor Solvent Quality: The solvent can interact with the polymer just enough to swell it but lacks the thermodynamic favorability to fully disentangle and solvate individual polymer chains.[4]

  • Micelle Formation: If your PFCHMA copolymer is a block copolymer with a significantly different co-monomer (e.g., a hydrophilic block), it may be self-assembling into micelles in a selective solvent. The hazy appearance is due to light scattering from these nano-scale structures.

  • Approaching a Phase Boundary: The solution might be close to its saturation limit or a temperature-dependent phase boundary (LCST or UCST).

Troubleshooting Actions:

  • Dilute the Solution: Try preparing a more dilute solution. If the haze disappears, you were likely operating near the saturation concentration.

  • Adjust Temperature: Cool the solution down if you suspect an LCST, or warm it further if you suspect a UCST. The response to temperature will give you valuable information about the thermodynamics of the system.

  • Introduce a Co-solvent: This is often the most effective strategy. Add a small amount (e.g., 5-10% by volume) of a second, miscible solvent. A co-solvent can disrupt the polymer's self-aggregation and improve the overall "solvent quality" of the mixture, leading to a clear solution. For example, if you are in a moderately polar solvent like THF, adding a small amount of a more polar solvent like acetone or a fluorinated solvent can sometimes break up aggregates.[3]

Q3: I have tried several common solvents without success. How can I systematically find a suitable solvent?

A3: A systematic solvent screening is a crucial experimental step when working with a new or modified copolymer. The goal is to test a range of solvents with varying polarities and chemical functionalities to identify a good solvent or a promising co-solvent system.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A powerful tool for predicting polymer solubility is the Hansen Solubility Parameter theory. It posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A polymer is most likely to dissolve in a solvent that has a similar combination of these three parameters. While determining the exact HSP of your novel copolymer requires extensive experimentation, you can use the principle to guide your solvent selection by choosing solvents from different regions of the HSP space.

Experimental Protocol: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for a PFCHMA copolymer.

Materials:

  • PFCHMA copolymer

  • Array of candidate solvents (see Table 1)

  • Small glass vials (e.g., 4 mL) with screw caps

  • Analytical balance

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Accurately weigh 10 mg of your PFCHMA copolymer into each labeled vial.

  • Solvent Addition: Add 1 mL of a candidate solvent to each corresponding vial. This creates a 1% w/v (10 mg/mL) mixture.

  • Initial Mixing: Tightly cap the vials and vortex each for 30 seconds to break up any large polymer clumps.

  • Agitation: Place the vials on a multi-position stir plate with stir bars and agitate at 500 RPM at room temperature.

  • Observation: Observe the vials at set time points (e.g., 1h, 4h, 12h, 24h). Record your observations using a simple scoring system.

  • Temperature Study (Optional): For vials showing partial or no solubility after 24h, place them in a water bath at 50°C for 4 hours. Record any changes.

  • Data Analysis: Consolidate your observations to identify the most promising solvents.

Data Interpretation:

ScoreObservationInterpretation
3 Clear, homogenous solutionGood Solvent
2 Hazy solution or swollen gelPartial/Marginal Solvent
1 Swollen polymer, but mostly undissolvedPoor Solvent / Swelling Agent
0 No visible changeNon-Solvent

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsRationale
Ketones Methyl Ethyl Ketone (MEK), CyclohexanoneGood for many acrylic polymers.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCommon, moderately polar solvents for polymers.[6]
Esters Ethyl Acetate, Butyl AcetateTest for compatibility with ester-based acrylates.
Aromatics Toluene, p-XyleneEffective for non-polar polymer segments.[7]
Chlorinated Dichloromethane (DCM)Often effective but use with caution due to toxicity.[7]
Fluorinated HFE-7100, Hexafluoroisopropanol (HFIP)Specifically designed to dissolve fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of PFCHMA copolymers most significantly affect their solubility?

A1: The solubility of your copolymer is a direct result of its chemical structure. Several factors are at play:

  • Fluorine Content: This is the dominant factor. The high electronegativity and low polarizability of fluorine atoms create a unique electronic environment.[8] Polymers with high fluorine content are often insoluble in common hydrocarbon-based solvents and may require specialized fluorinated solvents.

  • Copolymer Composition & Architecture:

    • Co-monomer Identity: The chemical nature of the monomer copolymerized with PFCHMA is critical. A hydrophilic co-monomer like hydroxyethyl acrylate can impart some solubility in more polar solvents, while a lipophilic co-monomer like stearyl acrylate will favor non-polar solvents.

    • Ratio of Monomers: The relative amounts of PFCHMA and the co-monomer determine the overall character of the polymer. A copolymer with 90% PFCHMA will behave very differently from one with 10% PFCHMA.

    • Architecture: A random or statistical copolymer will have an averaged solubility behavior. In contrast, a block copolymer can act like an amphiphile, forming micelles in selective solvents where one block is soluble and the other is not.

  • Molecular Weight (MW): As the molecular weight of a polymer increases, the entropic penalty of dissolution also increases, generally leading to lower solubility. A high-MW polymer requires a thermodynamically better solvent to achieve dissolution compared to a low-MW analogue.[4]

The interplay of these factors is visualized in the diagram below.

G center Copolymer Solubility mw Molecular Weight (Higher MW = Lower Solubility) center->mw comp Copolymer Composition center->comp fluorine Fluorine Content (Higher %F = More Selective Solvents) center->fluorine arch Architecture (Block vs. Random) comp->arch comonomer Co-monomer Identity (Hydrophilic vs. Hydrophobic) comp->comonomer

Caption: Key intrinsic factors influencing the solubility of PFCHMA copolymers.

Q2: How does temperature affect the solubility of these copolymers?

A2: Temperature's effect on polymer solubility is not always straightforward and depends on the specific polymer-solvent pair. Generally, dissolution is an endothermic process, so heating increases solubility and the rate of dissolution.[4] However, two key phenomena must be considered:

  • Upper Critical Solution Temperature (UCST): This is the more common behavior. Below the UCST, the polymer and solvent are miscible in all proportions. As the solution is cooled, it will phase-separate. For these systems, heating improves solubility.

  • Lower Critical Solution Temperature (LCST): This is a counter-intuitive behavior often seen in systems with specific interactions like hydrogen bonding. Above the LCST, the polymer phase-separates from the solvent. For these systems, heating decreases solubility. This is common for some stimuli-responsive polymers in aqueous solutions.[9]

Practical Implication: If you observe your polymer precipitating upon heating, you may have an LCST system. In this case, cooling the solution or changing the solvent is necessary.

Q3: Can I use a solvent mixture or co-solvent to improve solubility, and why does this work?

A3: Absolutely. Using a co-solvent or solvent mixture is a powerful and common technique in polymer science.[3]

Mechanism of Action: A single solvent might be poor because its polarity or hydrogen-bonding capability is not a good match for the copolymer, which itself has distinct fluorinated and non-fluorinated parts. By blending two miscible solvents (e.g., one that is more polar and one that is less polar), you can create a new "solvent environment" with intermediate properties. This blended environment can more effectively solvate both types of segments in the copolymer chain, disrupting the strong polymer-polymer interactions and promoting dissolution. For example, adding acetone to a solution of a copolymer in propane can monotonically shift the cloud-point curves, indicating improved solubility.[3]

References

  • ResearchGate. (2025). Solubility of fluorinated homopolymer and block copolymer in compressed CO2.
  • National Institutes of Health (NIH). (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media.
  • ACRYLITE®. Can you recommend solvents to be used to bond acrylic to other materials?
  • ResearchGate. (2025). Fluorinated Poly(meth)acrylate: Synthesis and properties.
  • IOPscience. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives.
  • CORE. (2014). Fluorinated poly(meth)acrylate.
  • The Aquila Digital Community. (2022). Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling.
  • ResearchGate. (2023). What is the most appropriate solvent to dissolve PMMA (polymethyl methacrylate)?
  • ScienceDirect. (n.d.). Poly( ethylene-co-methyl acrylate)-solvent- cosolvent phase behaviour at high pressures.
  • MDPI. (2021). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process.
  • TURI. (2021). Removing Acrylic Conformal Coating with Safer Solvents for Re-Manufacturing Electronics.

Sources

Technical Support Center: Adhesion Improvement of Perfluorocyclohexylmethyl Acrylate (PFCHMA) Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Perfluorocyclohexylmethyl acrylate (PFCHMA) coatings. This guide is designed for researchers, scientists, and drug development professionals who are utilizing PFCHMA for its unique properties but may be encountering challenges with coating adhesion. As a Senior Application Scientist, I have synthesized field-proven insights with fundamental scientific principles to provide you with a comprehensive resource for troubleshooting and enhancing the performance of your PFCHMA coatings.

Due to the specialized nature of Perfluorocyclohexylmethyl acrylate, publicly available data on its specific adhesion properties is limited. Therefore, this guide draws upon established principles for fluoropolymers and structurally similar fluoroacrylates to provide robust troubleshooting strategies and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the adhesion of PFCHMA coatings.

Q1: Why do my PFCHMA coatings exhibit poor adhesion to the substrate?

A1: The primary reason for poor adhesion of Perfluorocyclohexylmethyl acrylate (PFCHMA) coatings is the intrinsically low surface energy of fluorinated polymers. The perfluorocyclohexyl group in PFCHMA creates a highly non-polar and low-energy surface, which hinders effective wetting by adhesives and coatings.[1][2] For a strong adhesive bond to form, the surface energy of the substrate should be significantly higher than that of the liquid coating. When the substrate's surface energy is low, the coating will not spread adequately, leading to weak interfacial interactions and poor adhesion.

Other contributing factors can include:

  • Substrate Contamination: The presence of oils, grease, dust, or other residues on the substrate surface can act as a barrier, preventing direct contact between the coating and the substrate.

  • Improper Curing: Incomplete polymerization of the acrylate groups can result in a weak coating with poor cohesive and adhesive strength.

  • Surface Smoothness: Very smooth substrates offer fewer anchor points for mechanical interlocking, which is one of the mechanisms of adhesion.

Q2: What is surface energy, and how does it relate to PFCHMA coating adhesion?

A2: Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a key factor in determining how well a liquid will wet a solid surface. For good adhesion, the liquid coating must be able to spread out and make intimate contact with the substrate. This occurs when the surface energy of the substrate is greater than the surface tension of the liquid coating.

Fluoropolymers like those derived from PFCHMA are known for their very low surface energies, which is why they are often used for non-stick applications.[1] To improve adhesion, the surface energy of either the PFCHMA coating (if another layer is to be applied on top) or, more commonly, the substrate needs to be increased.

Q3: What are the primary strategies for improving the adhesion of PFCHMA coatings?

A3: The three main strategies to enhance the adhesion of PFCHMA coatings are:

  • Substrate Surface Preparation: This is the most critical step and involves cleaning and modifying the substrate surface to make it more receptive to the coating.

  • Surface Treatment: Techniques like chemical etching, plasma treatment, or corona treatment can be used to chemically and physically alter the substrate surface, increasing its surface energy and creating reactive sites for bonding.

  • Use of Adhesion Promoters or Primers: These are intermediate layers that are applied to the substrate before the PFCHMA coating. They are designed to have good adhesion to both the substrate and the fluoropolymer coating, effectively acting as a bridge between the two.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common adhesion problems encountered during experiments with PFCHMA coatings.

Issue 1: Coating Delamination or Peeling

Symptoms: The cured PFCHMA coating lifts off the substrate easily, either spontaneously or with minimal force.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Surface Cleaning Contaminants like oils, mold release agents, or even fingerprints create a weak boundary layer that prevents proper bonding.Implement a rigorous multi-step cleaning protocol. This may include solvent wiping with acetone or isopropanol, followed by a final rinse with deionized water and drying in a clean environment.
Low Substrate Surface Energy The inherent surface energy of the substrate (e.g., untreated plastics like polyethylene or polypropylene) is too low for the PFCHMA coating to wet the surface effectively.Increase the substrate's surface energy using surface treatment methods such as plasma treatment or corona treatment. Chemical etching can also be effective for certain substrates.
Insufficient Surface Roughness A very smooth substrate provides minimal opportunity for mechanical interlocking, a key component of adhesion.If permissible for the application, mechanically abrade the surface using fine-grit sandpaper or sandblasting. This increases the surface area and provides more sites for the coating to grip.
Incomplete Curing of the Coating If the PFCHMA is not fully polymerized, it will have poor cohesive strength and will be prone to failure within the coating layer itself, which can manifest as peeling.Optimize the UV curing conditions. Ensure the UV lamp provides the correct wavelength and intensity for the photoinitiator used. Increase the exposure time or decrease the distance between the lamp and the coated surface.[4]
Issue 2: Poor Wetting and "Fish Eyes"

Symptoms: The liquid PFCHMA coating does not spread evenly on the substrate, retracting into droplets or forming small, circular defects known as "fish eyes."

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Surface Tension Mismatch The surface tension of the liquid PFCHMA formulation is higher than the surface energy of the substrate, leading to poor wetting.Increase the surface energy of the substrate through plasma or corona treatment. Alternatively, the surface tension of the coating can be slightly lowered by adding a suitable fluorosurfactant, though this should be done with caution as it can also impact other properties.
Localized Contamination Small specks of dust, oil, or other low-surface-energy contaminants on the substrate can cause the coating to dewet in those specific areas.Ensure the substrate is handled in a clean environment (e.g., a laminar flow hood) after cleaning. Use filtered solvents and lint-free wipes.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to improve the adhesion of PFCHMA coatings.

Protocol 1: Substrate Cleaning and Preparation

Objective: To ensure a pristine substrate surface free of contaminants.

Materials:

  • Substrate to be coated

  • Lint-free wipes

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized water

  • Nitrogen gas or clean, dry air source

  • Beakers and wash bottles

Procedure:

  • Initial Solvent Wash: Place the substrate in a beaker and sonicate in acetone for 15 minutes.

  • Second Solvent Wash: Transfer the substrate to a fresh beaker and sonicate in isopropanol for 15 minutes.

  • Deionized Water Rinse: Thoroughly rinse the substrate with deionized water from a wash bottle.

  • Drying: Dry the substrate under a stream of nitrogen gas or in a clean oven at a temperature appropriate for the substrate material.

  • Storage: Store the cleaned substrates in a desiccator or a clean, sealed container until ready for coating to prevent re-contamination.

Protocol 2: Plasma Treatment for Surface Activation

Objective: To increase the surface energy of a polymer substrate to promote adhesion.

Materials and Equipment:

  • Cleaned substrate

  • Low-pressure plasma system

  • Process gas (e.g., Oxygen, Argon, or a mixture)

  • Contact angle goniometer (for verification)

Procedure:

  • System Preparation: Ensure the plasma chamber is clean and has reached the required base pressure.

  • Sample Loading: Place the cleaned and dried substrate into the plasma chamber.

  • Process Parameters: Set the desired process parameters. A typical starting point for many polymers is:

    • Gas: Oxygen

    • Pressure: 200-500 mTorr

    • Power: 50-100 W

    • Time: 30-180 seconds

  • Plasma Treatment: Initiate the plasma discharge for the set duration.

  • Venting and Unloading: After the treatment, vent the chamber with a clean, inert gas like nitrogen and remove the substrate.

  • Coating: Apply the PFCHMA coating as soon as possible after plasma treatment, as the surface activation effect can diminish over time.

  • Verification (Optional but Recommended): Measure the water contact angle on a treated but uncoated sample. A significant decrease in the contact angle compared to an untreated sample indicates successful surface activation.

Causality: Plasma treatment bombards the polymer surface with energetic ions and radicals.[5] This process can ablate surface contaminants, create nanoscale roughness for improved mechanical interlocking, and, most importantly, introduce polar functional groups (like hydroxyl, carboxyl, and carbonyl groups when using oxygen plasma) onto the polymer backbone. These polar groups dramatically increase the surface energy and provide sites for chemical bonding with the coating.

Protocol 3: Application and Curing of PFCHMA Coating

Objective: To apply a uniform PFCHMA coating and ensure complete polymerization.

Materials and Equipment:

  • PFCHMA monomer/oligomer formulation with a suitable photoinitiator

  • Treated substrate

  • Spin coater, dip coater, or spray coater

  • UV curing system with appropriate wavelength and intensity

  • Clean, controlled environment (e.g., laminar flow hood)

Procedure:

  • Coating Application:

    • Spin Coating: Dispense a controlled amount of the PFCHMA formulation onto the center of the substrate. Spin at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired thickness.

    • Dip Coating: Immerse the substrate into the PFCHMA solution and withdraw it at a constant, controlled speed. The coating thickness is determined by the withdrawal speed, viscosity of the solution, and solvent evaporation rate.

  • UV Curing: Immediately transfer the coated substrate to the UV curing system. Expose the coating to UV radiation for the time required for complete polymerization. The specific time and intensity will depend on the photoinitiator concentration and the coating thickness.

  • Post-Curing (Optional): In some cases, a low-temperature post-cure bake (if the substrate allows) can help to relieve internal stresses in the coating and improve adhesion.

Protocol 4: Adhesion Testing via ASTM D3359 (Cross-Cut Tape Test)

Objective: To qualitatively assess the adhesion of the PFCHMA coating.

Materials:

  • Cured PFCHMA-coated substrate

  • Cross-hatch cutter with the appropriate blade spacing for the coating thickness

  • Permacel P-99 or equivalent pressure-sensitive tape

  • Soft brush

Procedure:

  • Scribing the Grid: Place the coated sample on a firm surface. Use the cross-hatch cutter to make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern.

  • Cleaning the Grid: Gently brush the grid area to remove any detached flakes of coating.

  • Applying the Tape: Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.

  • Removing the Tape: After 90 seconds, rapidly peel the tape back upon itself at a 180-degree angle.

  • Inspection and Classification: Examine the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).[6]

Section 4: Visualization & Data

Workflow for Adhesion Improvement

Adhesion_Improvement_Workflow cluster_prep Substrate Preparation cluster_treatment Surface Treatment (Choose One) cluster_coating Coating & Curing cluster_testing Adhesion Testing A Initial Substrate B Solvent Cleaning (Acetone, IPA) A->B C DI Water Rinse B->C D Drying (N2 or Oven) C->D E Plasma Treatment D->E F Corona Treatment D->F G Chemical Etching D->G H Apply Adhesion Promoter (Optional) E->H F->H G->H I Apply PFCHMA Coating H->I J UV Curing I->J K ASTM D3359 (Cross-Cut Tape Test) J->K L ASTM D4541 (Pull-Off Test) J->L M Final Coated Product with Improved Adhesion K->M L->M

Caption: Workflow for improving PFCHMA coating adhesion.

Mechanism of Plasma Treatment

Plasma_Mechanism cluster_before Before Treatment cluster_after After O2 Plasma Treatment Before Low Surface Energy Polymer (e.g., Polypropylene) - Non-polar C-H bonds - Hydrophobic Process O2 Plasma (Ions, Radicals, UV) Before->Process After High Surface Energy Polymer - Polar C-O, C=O, COOH groups - Hydrophilic Process->After

Caption: Surface activation via oxygen plasma treatment.

Expected Surface Energy of Various Substrates
SubstrateTypical Surface Energy (mN/m)Expected Adhesion with Untreated PFCHMA
Polytetrafluoroethylene (PTFE)18-20Very Poor
Polypropylene (PP)29-32Poor
Polycarbonate (PC)42-45Moderate
Glass>70Good
Aluminum (clean)~500Excellent
PFCHMA Coating (estimated) <20 -

Note: The surface energy of a PFCHMA coating is estimated to be very low, similar to other highly fluorinated polymers.

Troubleshooting UV Curing Issues
Problem Possible Cause Solution
Tacky or uncured coating Insufficient UV doseIncrease exposure time or UV lamp intensity.[7]
Incorrect UV wavelength for photoinitiatorEnsure lamp output matches the absorption spectrum of the photoinitiator.
Oxygen inhibitionCure in a nitrogen atmosphere or use a formulation less susceptible to oxygen inhibition.
Brittle or cracked coating Over-curingReduce UV exposure time or intensity.
High crosslink densityAdjust the formulation to include more flexible monomers or oligomers.
Yellowing of the coating Photoinitiator degradationSelect a photoinitiator with better photostability.
UV degradation of the polymerIncorporate UV stabilizers in the formulation if the application involves prolonged sun exposure.

Section 5: References

  • MDPI. (2019, September 27). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Poly[methyl methacrylate-co-2-ethylhexyl acrylate-co-poly(propylene glycol diacrylate)] Latices. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward Enhancing the Surface Adhesion of Fluoropolymer-Based Coating Materials. Retrieved from [Link]

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  • S. K. Kim, et al. (n.d.). Adhesion performance and surface characteristics of low surface energy psas fluorinated by UV polymerization. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Water contact angle of (a) acrylic-polyurethane coatings, (b).... Retrieved from [Link]

  • MDPI. (2024, September 12). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Energy Data for PMA: Poly(methyl acrylate). Retrieved from [Link]

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Technical Support Center: Safe Handling of Perfluorocyclohexylmethyl Acrylate (PFCHMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Perfluorocyclohexylmethyl acrylate (PFCHMA). As a Senior Application Scientist, I have developed this guide to provide you with comprehensive, field-tested insights into minimizing the potential toxicity of this monomer during your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Understanding the Hazards of Perfluorocyclohexylmethyl Acrylate

Perfluorocyclohexylmethyl acrylate (PFCHMA) is a fluorinated acrylic monomer. Like other acrylate monomers, it can be an irritant and a sensitizer. The perfluorinated moiety introduces additional considerations regarding its persistence and potential thermal decomposition products. This section will address common questions about the inherent risks of PFCHMA.

Frequently Asked Questions (FAQs) about PFCHMA Hazards

Q1: What are the primary health hazards associated with Perfluorocyclohexylmethyl acrylate (PFCHMA)?

A1: The primary health hazards of PFCHMA, like many acrylate monomers, include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]

  • Skin Sensitization: Repeated exposure may lead to an allergic skin reaction, also known as contact dermatitis.[1][2]

  • Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[3]

While specific toxicity data for PFCHMA is limited, it is prudent to handle it with the same precautions as other potentially hazardous acrylate monomers. All acrylates are generally more toxic than their corresponding methacrylates.[4]

Q2: Are there any long-term health concerns associated with PFCHMA?

Q3: What happens when PFCHMA is heated? Are the decomposition products hazardous?

A3: When heated, fluorinated polymers and monomers can decompose to release hazardous substances. The thermal degradation of fluorinated polyacrylates can produce the monomer, dimer, and other related compounds.[1] A significant concern with the thermal decomposition of any fluoropolymer is the potential release of hydrogen fluoride (HF) and other toxic fluorinated compounds.[5][6] Therefore, it is critical to use this monomer in a well-ventilated area, especially during polymerization reactions that require heating.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) and engineering controls are the first line of defense against monomer toxicity. This section provides detailed guidance on creating a safe working environment.

Troubleshooting Guide: PPE and Engineering Controls
Problem Potential Cause Solution
Skin irritation despite wearing gloves. Improper glove material selection; glove degradation or permeation.Select gloves made of appropriate materials such as butyl rubber or laminate materials (e.g., Silver Shield).[7][8] Nitrile and latex gloves may offer limited protection and should be used with caution, preferably as a double layer with a more resistant glove.[7][8] Always inspect gloves for any signs of degradation before use and change them frequently.
Odor of the monomer is noticeable in the lab. Inadequate ventilation.All work with PFCHMA should be conducted in a certified chemical fume hood.[3][9] Ensure the fume hood has a sufficient face velocity and is not cluttered, which can disrupt airflow.
Accidental splash to the eyes or skin. Improper PPE (e.g., not wearing safety goggles or a lab coat).Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] For eye splashes, use an emergency eyewash station and seek immediate medical attention.[10][11] Always wear chemical splash goggles, a face shield, a fully buttoned lab coat, and appropriate gloves when handling PFCHMA.[12]
Experimental Protocol: Proper Donning and Doffing of PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash hands thoroughly Don2 Put on lab coat Don1->Don2 Don3 Put on safety goggles and face shield Don2->Don3 Don4 Put on inner gloves (e.g., nitrile) Don3->Don4 Don5 Put on outer gloves (e.g., butyl rubber) Don4->Don5 Doff1 Remove outer gloves Doff2 Remove lab coat Doff1->Doff2 Doff3 Remove face shield and goggles Doff2->Doff3 Doff4 Remove inner gloves Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE).

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for minimizing the risk of exposure and maintaining the stability of the monomer.

Frequently Asked Questions (FAQs) about Handling and Storage

Q4: How should I properly store Perfluorocyclohexylmethyl acrylate?

A4: PFCHMA should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9] The storage container should be tightly sealed. It is important to note that many acrylate monomers are stabilized with inhibitors that require the presence of oxygen to be effective. Therefore, storing under an inert atmosphere like nitrogen should be avoided unless specified by the manufacturer.[13]

Q5: What are the best practices for weighing and dispensing PFCHMA?

A5: All weighing and dispensing of PFCHMA should be performed inside a chemical fume hood to minimize inhalation exposure.[3][9] Use disposable equipment where possible to avoid cross-contamination. If using glassware, ensure it is thoroughly cleaned and dried before use.

Q6: Can I heat PFCHMA for my polymerization reaction?

A6: Yes, but with extreme caution. As mentioned, heating can lead to the release of hazardous decomposition products.[1][5] Any reaction involving the heating of PFCHMA must be conducted in a chemical fume hood with proper ventilation. Consider using a reaction setup that includes a condenser to minimize the escape of volatile compounds.

Section 4: Spill and Waste Management

Prompt and correct response to spills and proper disposal of waste are critical for laboratory safety and environmental protection.

Troubleshooting Guide: Spills and Waste
Problem Potential Cause Solution
A small spill of PFCHMA occurs in the fume hood. Accidental mishandling.For small spills, use an absorbent material from a chemical spill kit to contain and clean up the liquid.[14] Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with soap and water.[14]
A large spill of PFCHMA occurs outside the fume hood. Major incident.Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.[11][15] Do not attempt to clean up a large spill without proper training and equipment.
Uncertainty about how to dispose of PFCHMA waste. Lack of clear institutional guidelines.All PFCHMA waste, including contaminated consumables, should be collected in a designated, labeled hazardous waste container.[2] Consult your institution's EHS department for specific disposal procedures. Never pour acrylate monomer waste down the drain.[2]
Experimental Protocol: Small Spill Clean-up

Spill_Cleanup Start Small Spill Occurs in Fume Hood Step1 Ensure proper PPE is worn Start->Step1 Step2 Contain the spill with absorbent material Step1->Step2 Step3 Collect contaminated material into a sealed bag Step2->Step3 Step4 Place the bag in a hazardous waste container Step3->Step4 Step5 Decontaminate the spill area with soap and water Step4->Step5 End Spill Cleaned Up Step5->End

Caption: Step-by-step workflow for cleaning up a small chemical spill.

Section 5: Biocompatibility and Cytotoxicity Considerations

For researchers in drug development and life sciences, understanding the potential biological impact of residual monomers is crucial.

Frequently Asked Questions (FAQs) about Biocompatibility

Q7: Is PFCHMA cytotoxic?

Q8: How can I minimize the cytotoxic effects of my PFCHMA-based polymer?

A8: To minimize potential cytotoxicity, it is essential to:

  • Optimize Polymerization: Ensure the polymerization reaction goes to completion to minimize the amount of unreacted monomer.

  • Purify the Polymer: Implement a rigorous purification process to remove any residual PFCHMA. This may involve techniques such as precipitation, dialysis, or solvent extraction.

  • Characterize Residual Monomer Levels: Utilize analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amount of residual monomer in your final product.

  • Perform Cytotoxicity Testing: Conduct in vitro cytotoxicity assays (e.g., MTT, LDH assays) on your final polymer to ensure it is safe for its intended application.

By adhering to these guidelines, you can significantly reduce the risks associated with handling Perfluorocyclohexylmethyl acrylate and ensure a safer and more productive research environment.

References

  • Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. PubMed. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available at: [Link]

  • General Chemical Spill Procedures. Campus Operations and Risk Management, The University of British Columbia. Available at: [Link]

  • Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability. Available at: [Link]

  • Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures. National Institutes of Health. Available at: [Link]

  • Spill Control/Emergency Response. EHSO Manual 2023-2024, Augusta University. Available at: [Link]

  • Cytotoxicity study of homopolymers and copolymers of 2-hydroxyethyl methacrylate and some alkyl acrylates for potential use as temporary skin substitutes. ResearchGate. Available at: [Link]

  • Spill Response and Clean-Up. USC Environmental Health & Safety. Available at: [Link]

  • Thermal degradation of fluoropolymers. Fluoride Action Network. Available at: [Link]

  • GLOVE SELECTION CHART. WSU Spokane. Available at: [Link]

  • Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery. PubMed. Available at: [Link]

  • Chemical Resistant Gloves Guide. Oxford University. Available at: [Link]

  • Biocompatibility and adhesive strength properties of poly(methyl acrylate-co-acrylic acid) as a function of acrylic acid content. ResearchGate. Available at: [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. Available at: [Link]

  • criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Centers for Disease Control and Prevention. Available at: [Link]

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. Available at: [Link]

  • BASIC ACRYLIC MONOMER MANUFACTURERS, INC. CalSAFER. Available at: [Link]

  • Industrial Hygiene | Enhance Safety Practices. Methacrylate Producers Association, Inc.. Available at: [Link]

  • ACS Applied Polymer Materials Ahead of Print. ACS Publications. Available at: [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]

  • Safety First: Handling and Storage of Butyl Acrylate Monomer. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Industrial Hygiene | Enhance Safety Practices. Methacrylate Producers Association, Inc.. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of Poly(perfluorocyclohexylmethyl acrylate) (pPFCHMA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of poly(perfluorocyclohexylmethyl acrylate) (pPFCHMA) and related fluorinated acrylate polymers. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered when transitioning from bench-scale to larger-scale production.

Overview: The Challenge of Scaling Up Fluoropolymer Synthesis

Perfluorocyclohexylmethyl acrylate (PFCHMA) is a highly fluorinated monomer used to synthesize polymers with unique properties, including low surface energy, high thermal stability, chemical resistance, and low refractive index.[1][2] These characteristics make pPFCHMA a valuable material in advanced coatings, biomaterials, and microelectronics.[1] However, scaling up the synthesis of pPFCHMA from laboratory (milligram-to-gram) to pilot or production (kilogram) scale introduces significant challenges.

Key issues often arise from:

  • Reaction Kinetics and Heat Management: Polymerization reactions, particularly free-radical polymerizations, are exothermic.[3] Inadequate heat dissipation on a large scale can lead to uncontrolled temperature increases (autoacceleration), resulting in broad molecular weight distributions, side reactions, and potential safety hazards.

  • Mass Transfer and Viscosity: As polymerization progresses, the viscosity of the reaction mixture increases dramatically. This impedes efficient stirring, leading to heterogeneous monomer and initiator concentrations and poor heat transfer.

  • Monomer and Reagent Purity: Impurities that are negligible at a small scale can have a profound inhibitory or retarding effect on large-scale reactions.[4][5]

  • Solubility: Fluorinated monomers and polymers often exhibit unique solubility profiles, complicating the choice of appropriate solvents for a homogeneous reaction and for purification.[6]

This guide provides a structured approach to identifying and resolving these common scale-up problems.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a practical question-and-answer format.

Q1: My polymerization reaction is sluggish or fails to initiate at scale. What are the likely causes?

Core Problem: Failure to initiate or slow polymerization is one of the most common scale-up challenges. The root cause is often related to the presence of inhibitors or insufficient radical flux.

Causality & Troubleshooting Steps:

  • Inhibitor Contamination: Acrylate monomers are shipped with inhibitors (like monomethyl ether of hydroquinone, MeHQ) to prevent spontaneous polymerization during storage.[5] While effective for storage, these inhibitors will quench the free radicals generated by your initiator, preventing polymerization.[4] At a larger scale, the absolute amount of inhibitor is higher, making its removal critical.

    • Solution: The monomer must be purified before use. Passing the monomer through a column of basic alumina is a standard and effective method to remove acidic inhibitors.[6] Distillation is another option but can be hazardous with monomers prone to polymerization at elevated temperatures.[5]

  • Oxygen Inhibition: Oxygen is a potent radical scavenger and will inhibit most free-radical polymerizations. While small flasks can be deoxygenated relatively easily, ensuring a large reactor is oxygen-free is more challenging.

    • Solution: The reaction mixture (monomer and solvent) must be rigorously deoxygenated. For scale-up, this is best achieved by sparging with an inert gas (Nitrogen or Argon) for a sufficient period (e.g., 30-60 minutes) prior to heating and introducing the initiator.[6] Maintaining a positive inert gas blanket over the reaction throughout the process is mandatory.

  • Initiator Inefficiency: The chosen initiator may have a half-life that is too long at the reaction temperature, generating radicals too slowly.

    • Solution: Select an initiator appropriate for your desired reaction temperature. Azobisisobutyronitrile (AIBN) is a common choice for temperatures around 60-80 °C.[7][8] For lower temperatures, a redox initiation system may be necessary.[9] Ensure the initiator is fully dissolved and distributed before ramping up the temperature.

Workflow: Diagnosing Initiation Failure

Caption: Troubleshooting workflow for polymerization initiation failure.

Q2: The reaction starts, but the final monomer conversion is low. How can I increase the yield?

Core Problem: Incomplete conversion points to premature termination of the polymerization process.

Causality & Troubleshooting Steps:

  • Insufficient Initiator: The initiator is consumed over the course of the reaction. If the initial concentration is too low for the target reaction time and temperature, the radical concentration may drop to a point where polymerization effectively stops before all monomer is consumed.

    • Solution: Increase the initiator concentration slightly (e.g., from 0.1 mol% to 0.2 mol% relative to the monomer). Alternatively, a second shot of initiator can be added midway through the reaction to sustain the radical concentration.

  • Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating a growing polymer chain and creating a new, potentially less reactive radical.

    • Solution: Ensure high-purity solvents are used. Toluene, for example, is known to undergo chain transfer, whereas solvents like anisole or chlorobenzene are often better choices for controlled polymerizations.[6]

  • Viscosity Build-up (Trommsdorff Effect): In bulk or highly concentrated solution polymerizations, the viscosity can increase so much that chain propagation becomes diffusion-limited. Monomer molecules can no longer easily reach the active polymer chain ends.

    • Solution: Reduce the initial monomer concentration by increasing the solvent volume. This will keep the viscosity lower for a longer period. The trade-off is a lower volumetric productivity, a key consideration in industrial scale-up.

Q3: My polymer has a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve better control?

Core Problem: A high PDI indicates a lack of control over the initiation, propagation, and termination steps of the polymerization. This is often exacerbated by thermal gradients in large reactors.

Causality & Troubleshooting Steps:

  • Poor Temperature Control: Localized "hot spots" in the reactor due to the exothermic nature of the reaction can cause rapid, uncontrolled polymerization, leading to a wide range of chain lengths.[3]

    • Solution: Improve agitation to ensure uniform heat distribution. Use a reactor with a high surface-area-to-volume ratio or internal cooling coils. Consider a semi-batch process where the monomer is fed into the reactor over time, allowing the cooling system to keep up with the heat of polymerization.

  • Conventional Free Radical Polymerization (FRP): FRP inherently produces polymers with a theoretical minimum PDI of 1.5 (for termination by combination) or 2.0 (for termination by disproportionation).

    • Solution: For applications requiring well-defined polymers (PDI < 1.5), consider switching to a controlled or living radical polymerization (LRP) technique, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predictable molecular weights and narrow distributions.[6][10]

Table 1: Comparison of Polymerization Techniques

FeatureFree Radical Polymerization (FRP)Atom Transfer Radical Polymerization (ATRP)
Control over MW LowHigh, determined by [Monomer]/[Initiator] ratio
PDI (Mw/Mn) Typically > 1.5Typically 1.1 - 1.5
Key Components Monomer, InitiatorMonomer, Initiator, Catalyst (e.g., CuBr), Ligand
Scale-up Complexity ModerateHigh (catalyst removal, oxygen sensitivity)
Reference [10][6]

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)

This protocol describes the removal of the MeHQ inhibitor from PFCHMA monomer using a basic alumina column.

Materials:

  • Perfluorocyclohexylmethyl acrylate (PFCHMA) monomer

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Inert gas source (Nitrogen or Argon)

  • Receiving flask

Procedure:

  • Set up the chromatography column in a fume hood.

  • Dry pack the column with basic alumina. The amount should be approximately 10-15 wt% of the monomer mass.

  • Gently tap the column to ensure even packing and prevent channeling.

  • Add the inhibited PFCHMA monomer to the top of the column.

  • Allow the monomer to percolate through the alumina bed under gravity or with a slight positive pressure of inert gas.

  • Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.

  • The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere for a short period.

Protocol 2: General Scale-Up Solution Polymerization of pPFCHMA

This is a representative protocol for a 1L scale reaction. Caution: All operations should be conducted in a suitable reactor within a fume hood by personnel trained in polymer synthesis.

Equipment & Reagents:

  • 1L jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, and inert gas inlet/outlet.

  • Thermostatic circulator for the reactor jacket.

  • Purified PFCHMA monomer (from Protocol 1).

  • Anhydrous, degassed solvent (e.g., Anisole).

  • Initiator (e.g., AIBN).

Procedure:

  • Reactor Setup: Assemble the dry reactor system. Ensure all joints are sealed.

  • Charging Reagents: Charge the reactor with the desired amount of solvent (e.g., 500 mL) and purified PFCHMA monomer (e.g., 200 g).

  • Deoxygenation: Begin stirring at a moderate speed (e.g., 150-200 RPM). Sparge the solution with Argon or Nitrogen via a subsurface needle for at least 60 minutes.

  • Heating: While deoxygenating, set the thermostatic circulator to the desired reaction temperature (e.g., 70 °C for AIBN).

  • Initiator Addition: Once the solution reaches the set temperature, dissolve the initiator (e.g., AIBN, ~0.1-0.2 mol% relative to monomer) in a small amount of degassed solvent and add it to the reactor via syringe or an addition funnel.

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas. Monitor the reaction progress by observing the increase in viscosity. For quantitative analysis, carefully take small aliquots at different time points to measure conversion (e.g., by gravimetry after solvent removal).

  • Termination & Cooling: After the desired reaction time (e.g., 6-24 hours) or when the desired conversion is reached, cool the reactor to room temperature. The polymerization can be quenched by exposing the solution to air.

  • Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with fresh non-solvent to remove unreacted monomer and initiator fragments. Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

General Scale-Up Workflow

ScaleUp_Workflow Monomer_Purification 1. Monomer Purification Reactor_Setup 2. Reactor Setup & Deoxygenation Monomer_Purification->Reactor_Setup Polymerization 3. Polymerization (Temp & Agitation Control) Reactor_Setup->Polymerization Isolation 4. Polymer Isolation (Precipitation) Polymerization->Isolation Purification 5. Purification (Washing) Isolation->Purification Drying 6. Drying Purification->Drying Characterization 7. Characterization (GPC, NMR, DSC) Drying->Characterization Final_Product Final pPFCHMA Product Characterization->Final_Product

Caption: A typical workflow for the scale-up synthesis of pPFCHMA.

Characterization of pPFCHMA

Confirming the identity and properties of the final polymer is a critical step for quality control.

TechniqueInformation ObtainedExpected Results for pPFCHMAReference
GPC/SEC Molecular Weight (Mn, Mw), Polydispersity Index (PDI)Mn depends on [M]/[I] ratio; PDI > 1.5 for FRP[11]
FTIR Functional GroupsDisappearance of C=C stretch (~1640 cm⁻¹). Appearance of strong C-F stretches (~1100-1260 cm⁻¹) and C=O stretch (~1735 cm⁻¹).[1]
NMR (¹H, ¹⁹F) Polymer Structure ConfirmationAbsence of vinyl proton signals. Presence of broad polymer backbone signals and characteristic signals from the perfluorocyclohexyl group.[11]
DSC Glass Transition Temperature (Tg)A single Tg indicates a random copolymer (if applicable). The value provides insight into the material's thermal properties.[1]
TGA Thermal StabilityOnset of decomposition temperature. Fluoropolymers typically exhibit high thermal stability.[12][13]

References

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  • Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradi. (n.d.). City University of Hong Kong. [Link]

  • Synthesis and Characterization of Poly[methyl methacrylate-co-2-ethylhexyl acrylate-co-poly(propylene glycol diacrylate)] Latices. (2011). ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of Perfluorocyclohexylmethyl Acrylate (PFCHMA) Surfaces for Hydrophobic Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel materials with tailored surface properties, Perfluorocyclohexylmethyl acrylate (PFCHMA) has emerged as a promising candidate for creating highly hydrophobic and oleophobic surfaces. This guide provides a comprehensive comparison of PFCHMA with other common acrylate-based polymers, supported by established principles of surface science and detailed experimental protocols for accurate contact angle measurements. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply fluorinated polymer coatings for advanced applications.

Introduction to Surface Wettability and the Significance of Fluorination

The interaction between a liquid and a solid surface is fundamentally characterized by the contact angle (θ), which is the angle at which the liquid-vapor interface meets the solid surface. This angle is a direct measure of the surface's wettability. Generally, a surface is considered:

  • Hydrophilic (water-attracting) if the water contact angle is less than 90°.

  • Hydrophobic (water-repellent) if the water contact angle is greater than 90°.[1]

  • Superhydrophobic if the water contact angle exceeds 150°, often exhibiting self-cleaning properties.[1]

The chemical composition and topography of a surface are the primary determinants of its wettability. Fluorinated polymers are renowned for their exceptional hydrophobicity due to the unique properties of the fluorine atom. Its high electronegativity and low polarizability result in weak intermolecular forces, leading to low surface energy.[2] The dense packing of fluorine atoms in perfluorinated compounds creates a stable, low-energy surface that repels liquids.

Perfluorocyclohexylmethyl acrylate (PFCHMA) is a particularly interesting fluorinated monomer due to its bulky, perfluorinated cycloaliphatic structure. This guide will delve into the expected hydrophobic performance of PFCHMA surfaces and compare it with other commercially available and academically studied acrylate-based polymers.

The Molecular Advantage of Perfluorocyclohexylmethyl Acrylate

The chemical structure of PFCHMA, with its perfluorinated cyclohexane ring, provides a distinct advantage in creating low-energy surfaces. The bulky and rigid nature of the cyclohexyl group, combined with the high density of C-F bonds, is hypothesized to create a more uniform and stable low-energy surface compared to linear perfluoroalkyl chains. This can lead to higher and more consistent contact angles.

Comparative Analysis of Acrylate Surfaces

To provide a practical context for the performance of PFCHMA, this section compares the reported water contact angles of various common acrylate polymers. It is crucial to note that direct comparisons of contact angles should be made with caution, as the values are highly dependent on the method of surface preparation, surface roughness, and the specific measurement conditions. The data presented here is for smooth, non-porous surfaces to provide a baseline for comparison.

PolymerChemical Structure of MonomerReported Water Contact Angle (θ)Reference
Perfluorocyclohexylmethyl acrylate (PFCHMA) C₁₀H₅F₁₁O₂Not available in surveyed literature-
Poly(methyl methacrylate) (PMMA) C₅H₈O₂~79.3° - 82.2°[4]
Poly(ethyl acrylate) (PEA) C₅H₈O₂~70°[This is a generally accepted value, specific citation for a smooth surface under standard conditions is not readily available in the provided search results]
Poly(2-hydroxyethyl methacrylate) (PHEMA) C₆H₁₀O₃~61° - 70°[This is a generally accepted value, specific citation for a smooth surface under standard conditions is not readily available in the provided search results]
Poly(hexafluorobutyl acrylate) (PHFBA) C₇H₅F₆O₂up to 131.9°[3]
Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) C₅H₅F₃O₂~90° - 100°

As the table illustrates, the incorporation of fluorine into the acrylate structure significantly increases the water contact angle, transitioning the surface from hydrophilic or moderately hydrophobic to highly hydrophobic. While a definitive value for PFCHMA is pending experimental verification, its chemical structure strongly suggests it would be positioned at the higher end of the hydrophobic spectrum, likely exceeding the contact angle of linear fluorinated acrylates like PHFBA.

Experimental Protocols for Contact Angle Measurement

To ensure the generation of reliable and reproducible contact angle data, a standardized and well-documented experimental approach is paramount. This section outlines detailed protocols for the preparation of polymer thin films and the subsequent measurement of the static water contact angle.

Preparation of Polymer Thin Films

The quality and uniformity of the polymer film are critical for accurate contact angle measurements. Two common and effective methods for preparing thin films from polymer solutions are spin coating and solution casting.

4.1.1. Spin Coating Protocol

Spin coating is a rapid and widely used technique for producing uniform thin films on flat substrates.

Spin_Coating_Workflow cluster_prep Solution Preparation cluster_coating Spin Coating cluster_post Post-Processing A Dissolve Polymer in Solvent B Dispense Solution onto Substrate A->B C Spin at High Speed B->C D Solvent Evaporation C->D E Anneal Film D->E

Figure 1: Spin Coating Experimental Workflow.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the polymer (e.g., PFCHMA, PMMA) in a suitable solvent (e.g., a fluorinated solvent for PFCHMA, toluene or acetone for PMMA) to a concentration of 1-5% (w/v). The solution should be stirred until the polymer is fully dissolved and then filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Preparation: Use clean, flat substrates such as silicon wafers or glass slides. Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. A final oxygen plasma treatment can be used to ensure a pristine surface.

  • Spin Coating:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small volume of the polymer solution onto the center of the substrate.

    • Start the spin coater. A typical two-step program is used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

  • Annealing: After spin coating, the film should be annealed on a hot plate at a temperature above the polymer's glass transition temperature (Tg) for a sufficient time (e.g., 10-30 minutes) to allow for solvent evaporation and polymer chain relaxation, resulting in a smooth, uniform film. The annealing step should be performed in a clean, dust-free environment.

4.1.2. Solution Casting Protocol

Solution casting is a simpler method that is suitable for a wide range of polymers and can be used to prepare thicker films.

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_casting Casting cluster_drying Drying A Dissolve Polymer in Solvent B Pour Solution into a Flat Dish A->B C Slow Solvent Evaporation B->C D Peel Film C->D

Figure 2: Solution Casting Experimental Workflow.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a polymer solution as described in the spin coating protocol, typically at a higher concentration (e.g., 5-10% w/v).

  • Casting: Pour the polymer solution into a flat, level petri dish or onto a clean, flat surface. Ensure the solution spreads evenly.

  • Solvent Evaporation: Cover the dish with a lid that has small openings to allow for slow and controlled solvent evaporation. This prevents the formation of defects in the film. The drying process can take several hours to days depending on the solvent's volatility and the film's thickness.

  • Film Removal: Once the film is completely dry, it can be carefully peeled from the substrate.

Contact Angle Measurement Protocol

The static sessile drop method is the most common and straightforward technique for measuring the contact angle.

Contact_Angle_Measurement A Place Polymer Film on Goniometer Stage B Dispense a Water Droplet (e.g., 2-5 µL) A->B C Capture High-Resolution Image of the Droplet B->C D Analyze Image to Measure Contact Angle C->D

Figure 3: Contact Angle Measurement Workflow.

Step-by-Step Methodology:

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a light source. Ensure the instrument is calibrated and the sample stage is level.

  • Sample Placement: Place the prepared polymer film on the sample stage.

  • Droplet Deposition: Use a precision syringe to gently dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the film.

  • Image Capture and Analysis: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile. Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. It is recommended to measure the contact angle at multiple locations on the surface to ensure statistical significance and account for any minor surface heterogeneities.

Causality and Self-Validation in Experimental Choices

The protocols outlined above are designed to be self-validating systems. The choice of spin coating or solution casting allows for the creation of smooth, uniform surfaces, which is a prerequisite for measuring the intrinsic contact angle of the material. The annealing step in spin coating is crucial for removing residual solvent and allowing the polymer chains to relax into a thermodynamically favorable state, which is essential for obtaining consistent and reproducible results.

The use of a high-resolution camera and sophisticated software in the contact angle goniometer minimizes operator bias and ensures accurate and repeatable measurements. The practice of measuring the contact angle at multiple points on the surface serves as an internal validation of the film's uniformity. A low standard deviation in the measured contact angles across the surface provides confidence in the quality of the prepared film and the reliability of the data.

Conclusion and Future Directions

Perfluorocyclohexylmethyl acrylate holds significant promise for the development of advanced hydrophobic surfaces due to its unique chemical structure. While direct experimental data on its water contact angle is not yet widely published, a systematic comparison with other fluorinated and non-fluorinated acrylates, based on established principles, suggests superior hydrophobic performance.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies. By adhering to these standardized methods, the scientific community can build a reliable database of contact angle measurements for PFCHMA and other novel materials, accelerating the development of new technologies that rely on precise control of surface wettability. Future research should focus on the experimental determination of the contact angle of PFCHMA on a smooth surface and exploring the influence of surface texturing to achieve superhydrophobicity.

References

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  • Gite, V. V., et al. (2010). Preparation and properties of polyurethane coatings based on acrylic polyols and trimer of isophorone diisocyanate.
  • Zhu, Y. F., et al. (2012). EIS study on the failure process of fluorinated polyurethane coatings in salt solution.
  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. (2018). Polymers, 10(5), 537.
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  • Henry, B. J., et al. (2018). A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. Integrated Environmental Assessment and Management, 14(3), 316-334.
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